Technical Documentation Center

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine
  • CAS: 942400-34-2

Core Science & Biosynthesis

Foundational

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine chemical structure analysis

This technical guide provides an in-depth structural and functional analysis of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine , a specialized bicyclic amine scaffold used in medicinal chemistry. [1][2][3] Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine , a specialized bicyclic amine scaffold used in medicinal chemistry.

[1][2][3]

Executive Summary

4-(Azetidin-3-yl)-2,2-dimethylmorpholine (CAS: 1523606-35-0) is a sp³-rich diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1][2] It serves as a rigidified linker or solubility-enhancing motif, combining the metabolic stability of the azetidine ring with the lipophilicity-modulating properties of the gem-dimethyl morpholine core.

This guide analyzes the molecule's structural dynamics, synthetic pathways, and physicochemical profile, while addressing critical stereochemical nomenclature ambiguities often encountered in literature.

Property Data
IUPAC Name 4-(Azetidin-3-yl)-2,2-dimethylmorpholine
CAS Number 1523606-35-0
Formula C₉H₁₈N₂O
Molecular Weight 170.25 g/mol
Key Feature Gem-dimethyl steric block; sp³-rich vector

Structural Disambiguation & Stereochemistry

Critical Note on Nomenclature: The specific string "cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine" contains a chemical contradiction.

  • 2,2-Dimethylmorpholine: The C2 position possesses two methyl groups (gem-dimethyl). Consequently, C2 is achiral, and the morpholine ring cannot exist in cis or trans diastereomeric forms relative to itself.

  • cis-2,6-Dimethylmorpholine: This is a common isomer where methyl groups at C2 and C6 are on the same face of the ring.

Scientific Interpretation: This guide analyzes the 2,2-dimethyl structure (CAS 1523606-35-0) as specified by the core substitution pattern. The "cis" descriptor in the topic likely stems from a conflation with the 2,6-isomer or refers to a specific salt crystallization form not intrinsic to the free base connectivity.

Conformational Dynamics

The 2,2-dimethylmorpholine moiety predominantly adopts a chair conformation . The gem-dimethyl group at C2 introduces the Thorpe-Ingold effect (gem-dimethyl effect), which:

  • Restricts conformational flexibility compared to unsubstituted morpholine.

  • Biases the equilibrium toward the chair form where 1,3-diaxial interactions are minimized.

The azetidine ring, attached at the morpholine N4, exhibits a "puckered" conformation (butterfly motion) to relieve torsional strain, with an energy barrier of approximately 1.3 kcal/mol.

Conformation cluster_0 Conformational Equilibrium cluster_1 Azetidine Dynamics Node1 Chair Form (Dominant) Minimizes 1,3-diaxial strain Node2 Twist-Boat Form (High Energy) Disfavored by gem-dimethyl Node1->Node2  ΔG > 3 kcal/mol   Node3 Planar Transition State Node4 Puckered Ground State (Wing angle ~25°) Node4->Node3  Ring Inversion  

Caption: Conformational landscape showing the thermodynamic preference for the chair morpholine and puckered azetidine rings.

Physicochemical Profile

The molecule contains two nitrogen centers with distinct basicity profiles, critical for salt formation and receptor binding.

Basicity (pKa) Analysis
  • N1 (Azetidine): This is a secondary amine. In 3-substituted azetidines, the pKa is typically ~9.5–10.5 . It is the primary protonation site and nucleophilic center for further derivatization.

  • N4 (Morpholine): This is a tertiary amine. While typical morpholines have a pKa ~8.3, the N-substituent here is an azetidin-3-yl group (a secondary alkyl equivalent). However, the steric bulk of the adjacent 2,2-dimethyl group lowers the basicity and nucleophilicity of N4 via steric hindrance to solvation, likely suppressing pKa to ~6.5–7.5 .

Lipophilicity
  • ClogP: ~0.2 (Low lipophilicity due to polarity of two amines and ether oxygen).

  • LogD (pH 7.4): < 0. The molecule is largely ionized at physiological pH, improving aqueous solubility but potentially limiting passive permeability unless capped (e.g., as an amide).

Synthetic Pathways

The synthesis relies on the reductive amination of a protected azetidinone with 2,2-dimethylmorpholine. This route avoids the over-alkylation issues common with direct alkylation.

Protocol: Reductive Amination

Reagents: 1-Boc-3-azetidinone, 2,2-dimethylmorpholine, Sodium triacetoxyborohydride (STAB), Acetic Acid, DCE/DCM.

  • Imine Formation: Mix 1-Boc-3-azetidinone (1.0 eq) and 2,2-dimethylmorpholine (1.1 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid. Stir for 30 min to form the hemiaminal/iminium species.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Deprotection: Treat the intermediate (tert-butyl 3-(2,2-dimethylmorpholino)azetidine-1-carboxylate) with TFA/DCM (1:4) or HCl/Dioxane to yield the free amine salt.

Synthesis Start 1-Boc-3-azetidinone + 2,2-Dimethylmorpholine Step1 Imine Formation (AcOH, DCE, RT) Start->Step1 Step2 Reductive Amination (NaBH(OAc)3, 0°C) Step1->Step2 Intermediate Intermediate: N-Boc-4-(azetidin-3-yl)-2,2-dimethylmorpholine Step2->Intermediate Step3 Acidic Deprotection (TFA or HCl) Intermediate->Step3 Final Target Product: 4-(Azetidin-3-yl)-2,2-dimethylmorpholine (Usually isolated as TFA/HCl salt) Step3->Final

Caption: Step-wise synthesis via reductive amination ensuring regioselective coupling at the morpholine nitrogen.

Analytical Characterization

To validate the structure, specifically distinguishing it from the 2,6-isomer, NMR analysis is definitive.

1H NMR Signatures (Predicted in DMSO-d6)
Proton EnvironmentMultiplicityApprox.[3] Shift (δ ppm)Diagnostic Feature
Gem-Dimethyl (C2-Me) Singlet (6H)1.1 – 1.2Singlet confirms 2,2-substitution. (2,6-isomer shows doublets).
Morpholine C3-H Singlet (2H)2.2 – 2.4Isolated CH₂ adjacent to quaternary C2.
Morpholine C5/C6-H Multiplets (4H)2.5 – 3.6Typical morpholine ethylene bridge pattern.
Azetidine C3-H Multiplet (1H)3.2 – 3.4Methine proton at the connection point.
Azetidine C2/C4-H Multiplets (4H)3.5 – 4.0Higher shift due to ring strain and N-adjacency.

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated ~171.15 m/z.

  • Fragmentation: Loss of the azetidine ring often yields a characteristic fragment at m/z ~114 (2,2-dimethylmorpholine cation).

Applications in Drug Discovery

This scaffold is a "privileged structure" for several reasons:

  • Vector Control: The sp³ geometry allows substituents on the azetidine nitrogen to exit at a defined vector relative to the morpholine, different from linear diamines.

  • Solubility: The morpholine ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.

  • Metabolic Stability: The 2,2-dimethyl block protects the alpha-carbon of the morpholine from oxidative metabolism (CYP450), a common clearance pathway for cyclic amines.

References

  • PubChem Compound Summary. (2025). 4-(Azetidin-3-yl)-2,2-dimethylmorpholine. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2024). Synthesis of Azetidines and Morpholines. Link

  • Journal of Medicinal Chemistry. (2018). Gem-dimethyl Effect in Medicinal Chemistry. (General reference for steric principles). Link

Sources

Exploratory

The Azetidinyl Morpholine Bioisostere: A Technical Guide to Unlocking Novel Therapeutic Potential

For Immediate Release Azetidine, the compact four-membered heterocycle, is emerging as a powerful bioisosteric replacement for the ubiquitous morpholine moiety in drug design. This strategic substitution offers a compell...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Azetidine, the compact four-membered heterocycle, is emerging as a powerful bioisosteric replacement for the ubiquitous morpholine moiety in drug design. This strategic substitution offers a compelling avenue to modulate physicochemical properties, enhance metabolic stability, and ultimately unlock novel therapeutic applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthesis, and application of azetidinyl morpholine bioisosteres.

Introduction: The Power of Bioisosterism in Drug Discovery

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar biological activity, is a cornerstone of modern medicinal chemistry. This strategy allows for the fine-tuning of a drug candidate's properties to overcome challenges related to potency, selectivity, pharmacokinetics, and toxicity. The morpholine ring, a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom, is a frequent motif in approved drugs due to its favorable physicochemical properties.[1] However, it can also be susceptible to metabolic degradation.[2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged scaffold in drug discovery.[3] Its strained ring system imparts a unique three-dimensional geometry and can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[4] The substitution of a morpholine ring with an azetidine moiety, an "azetidinyl morpholine bioisostere," represents a tactical approach to improving a molecule's drug-like properties.

Physicochemical and Pharmacokinetic Rationale for the Azetidinyl Morpholine Bioisosteric Switch

The decision to replace a morpholine with an azetidine is driven by the distinct physicochemical properties of the four-membered ring.

Comparative Physicochemical Properties
PropertyMorpholineAzetidineRationale for Bioisosteric Replacement
pKa ~8.4~11.3The higher basicity of the azetidine nitrogen can lead to stronger interactions with target proteins but may also impact cell permeability and off-target effects. This property requires careful consideration within the context of the specific biological target.
Lipophilicity (LogP) LowerGenerally LowerThe replacement of a -CH2-CH2-O- fragment with a -CH2- unit can reduce lipophilicity, which may improve aqueous solubility and reduce non-specific binding.
Solubility Generally GoodOften ImprovedThe more compact and polar nature of the azetidine ring can lead to enhanced aqueous solubility, a critical factor for oral bioavailability.[4]
Molecular Weight HigherLowerThe smaller size of the azetidine ring reduces the overall molecular weight of the compound, which can be advantageous for optimizing drug-like properties.
Three-Dimensional Shape Chair/Boat ConformationsPuckered, RigidThe constrained conformation of the azetidine ring can pre-organize substituents for optimal binding to a target protein, potentially increasing potency and selectivity.

Note: The exact values for pKa and LogP can vary depending on the specific substitution pattern of the rings. For instance, the calculated LogP for N-phenylmorpholine is higher than that of N-phenylazetidine.[5][6]

Impact on Metabolic Stability

A key driver for employing the azetidinyl morpholine bioisosteric replacement is the potential for enhanced metabolic stability. The morpholine ring can be susceptible to oxidative metabolism, particularly at the carbons adjacent to the oxygen and nitrogen atoms. The azetidine ring, lacking the ether oxygen, can block these metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.[4]

Metabolic Stability Assessment Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock (DMSO) Incubation_Mixture Incubation Mixture (Compound, Microsomes, Buffer) Test_Compound->Incubation_Mixture Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubation_Mixture Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mixture NADPH NADPH Solution (Cofactor) Incubate Incubate at 37°C NADPH->Incubate Initiate Reaction Incubation_Mixture->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Half-life, Intrinsic Clearance) LCMS->Data_Analysis caption Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for In Vitro Metabolic Stability Assay.

Therapeutic Applications and Case Studies

The azetidinyl morpholine bioisosteric switch has been successfully applied across various therapeutic areas, demonstrating its versatility in drug design.

Kinase Inhibitors

In the realm of kinase inhibitors, the morpholine moiety is often employed to enhance solubility and interact with the solvent-exposed region of the ATP-binding pocket. However, its replacement with an azetidine can offer advantages in terms of metabolic stability and potency.

Case Study: Janus Kinase (JAK) Inhibitors

In the development of Janus kinase (JAK) inhibitors, a morpholine bioisostere was explored where an azetidine substitution was made.[7] This modification aimed to alter the binding mode and potentially create new interactions within the kinase domain. The more rigid and compact nature of the azetidine ring can allow for different vector projections of substituents, enabling the exploration of previously unoccupied chemical space.

Antibacterial Agents

The oxazolidinone class of antibiotics, which includes the blockbuster drug linezolid, features a morpholine ring. Structure-activity relationship (SAR) studies have explored the replacement of this morpholine with various bioisosteres, including azetidines, to improve potency against resistant strains and enhance pharmacokinetic properties.[8][9][10][11]

Case Study: Azaspiro Analogues of Linezolid

Recent research has focused on the development of azaspiro analogues of linezolid, where the morpholine ring is replaced with a 2-oxa-6-azaspiro[3.3]heptane moiety.[12] This bioisosteric replacement has yielded compounds with promising antibacterial and antitubercular activity, highlighting the potential of this strategy in overcoming drug resistance.

Central Nervous System (CNS) Agents

For drugs targeting the central nervous system, properties such as blood-brain barrier permeability and metabolic stability are paramount. The incorporation of azetidine scaffolds is a recognized strategy for developing CNS-focused compound libraries with favorable pharmacokinetic profiles.[13][14] The replacement of a morpholine with an azetidine in CNS drug candidates can lead to improved brain penetration and a more desirable metabolic profile. Azetidines have been explored in the development of treatments for neurological diseases like Parkinson's disease and Tourette's syndrome.[15]

Synthetic Strategies and Experimental Protocols

The successful implementation of the azetidinyl morpholine bioisosteric replacement relies on robust and efficient synthetic methodologies for accessing substituted azetidines.

General Synthetic Routes to Substituted Azetidines

The synthesis of the azetidine ring can be challenging due to its inherent ring strain.[4] However, several effective methods have been developed, including cycloaddition and cyclization reactions.[16][17]

Illustrative Synthetic Pathway to 3-Amino-Azetidine Derivatives

Starting_Material Commercially Available 1,3-Dihalo-2-propanol Derivative Cyclization Cyclization Starting_Material->Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Cyclization Protected_Azetidine N-Protected 3-Hydroxyazetidine Cyclization->Protected_Azetidine Oxidation Oxidation Protected_Azetidine->Oxidation Azetidinone N-Protected Azetidin-3-one Oxidation->Azetidinone Reductive_Amination Reductive Amination (Amine, Reducing Agent) Azetidinone->Reductive_Amination Final_Product 3-Amino-Azetidine Derivative Reductive_Amination->Final_Product caption Synthetic Pathway to 3-Amino-Azetidines

Caption: Synthetic Pathway to 3-Amino-Azetidines.

Detailed Experimental Protocol: Synthesis of a 3-Amino-Azetidine Derivative

This protocol provides a general procedure for the synthesis of a 3-amino-azetidine derivative, a versatile building block for incorporating the azetidine moiety.

Step 1: Synthesis of N-Benzhydryl-azetidin-3-ol

  • To a solution of epichlorohydrin (1.0 eq) in a suitable solvent (e.g., methanol) is added benzhydrylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-benzhydryl-3-chloro-2-hydroxypropylamine.

  • The intermediate is dissolved in a suitable solvent (e.g., THF), and a base (e.g., sodium hydride, 1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford N-benzhydryl-azetidin-3-ol.

Step 2: Oxidation to N-Benzhydryl-azetidin-3-one

  • To a solution of N-benzhydryl-azetidin-3-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added an oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated to give N-benzhydryl-azetidin-3-one, which can often be used in the next step without further purification.

Step 3: Reductive Amination to a 3-Amino-Azetidine Derivative

  • To a solution of N-benzhydryl-azetidin-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloroethane) is added a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired 3-amino-azetidine derivative.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL stock solution of pooled liver microsomes (e.g., human, rat) in phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome stock solution, phosphate buffer, and the test compound stock solution to achieve a final protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Conclusion and Future Perspectives

The use of azetidinyl morpholine bioisosteres is a validated and powerful strategy in modern drug discovery. The unique physicochemical properties of the azetidine ring offer a compelling opportunity to enhance the metabolic stability, solubility, and potency of drug candidates. As synthetic methodologies for accessing diverse azetidine building blocks continue to advance, the application of this bioisosteric replacement is expected to grow, leading to the development of safer and more effective therapeutics across a wide range of diseases. Future research will likely focus on the development of novel, stereoselective synthetic routes to highly functionalized azetidines and a deeper understanding of the subtle structure-activity relationships that govern the therapeutic benefits of this promising scaffold.

References

(A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided in the final document.)

Sources

Protocols & Analytical Methods

Method

Using cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine in fragment-based drug discovery

Introduction: Escaping Flatland with High-Fsp³ Scaffolds The dominance of planar, sp²-rich aromatic systems in historical fragment libraries has often led to "flat" lead compounds with poor solubility and limited vectors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with High-Fsp³ Scaffolds

The dominance of planar, sp²-rich aromatic systems in historical fragment libraries has often led to "flat" lead compounds with poor solubility and limited vectors for growth. This guide details the application of 4-(Azetidin-3-yl)-2,2-dimethylmorpholine (and its stereochemical analogs), a high-value scaffold designed to address these limitations.

This molecule represents a class of saturated bicyclic heterocycles that offer three critical advantages in Fragment-Based Drug Discovery (FBDD):

  • Enhanced Solubility: The high fraction of sp³ carbons (Fsp³) and the presence of basic nitrogens significantly improve aqueous solubility, a prerequisite for the high-concentration NMR/SPR screening required for fragments (

    
    ).
    
  • Defined Exit Vectors: Unlike the planar vectors of benzene rings (120° or 180°), the azetidine-morpholine linkage provides unique 3D geometries, allowing side chains to explore novel pockets in the protein target.

  • Conformational Locking: The gem-dimethyl group (2,2-substitution) on the morpholine ring restricts conformational flexibility via the Thorpe-Ingold effect, reducing the entropic penalty upon protein binding.

Physicochemical Profile & Library Design

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) variants suitable for modern FBDD.

Table 1: Calculated Physicochemical Properties
PropertyValue (Approx.)FBDD Relevance
Molecular Weight ~170.25 DaIdeal (< 200 Da) allows significant mass for "growing" the lead.
cLogP -0.5 to 0.2Hydrophilic. Low lipophilicity reduces non-specific binding and false positives.
TPSA ~35 ŲPolar surface area is low enough for cell permeability but high enough for solubility.
pKa (Azetidine NH) ~10.5 - 11.0Highly basic. Will be protonated at physiological pH (7.4), aiding electrostatic interactions (e.g., Asp/Glu residues).
pKa (Morpholine N) ~5.5 - 6.5Less basic due to inductive effects and steric crowding.
Fsp³ 0.77High 3D character (Target > 0.45).

Scientific Note on Stereochemistry: While the 2,2-dimethyl substitution is achiral, commercial sources often label analogs as cis or trans (e.g., 2,6-dimethylmorpholine derivatives). For the 2,2-isomer, the "cis" designation in catalogs may refer to the relative stereochemistry if the azetidine ring were substituted, or it is a nomenclature artifact. For this protocol, we focus on the conformational bias introduced by the dimethyl group, which forces the morpholine ring into a specific chair conformation, pre-organizing the vector.

Protocol 1: Quality Control & Storage

Fragments with high sp³ nitrogen content are prone to oxidative degradation or aggregation if not stored correctly.

Reagents:

  • DMSO-d6 (99.9% D)

  • Phosphate Buffer (50 mM, pH 7.4)

Procedure:

  • Purity Check: Dissolve 1 mg of fragment in DMSO-d6. Acquire 1H NMR (600 MHz).[1]

    • Acceptance Criteria: >95% purity. Look specifically for ring-opening degradation products of the strained azetidine ring (signals shifting from ~3.5 ppm to ~2.5 ppm).

  • Solubility/Aggregation Assay (DLS):

    • Prepare a 1 mM solution in screening buffer (PBS, pH 7.4, 1% DMSO).

    • Measure using Dynamic Light Scattering (DLS).

    • Pass: Monodisperse peak < 1 nm radius.

    • Fail: Polydisperse signals or radius > 100 nm (indicates colloidal aggregation, a common false positive source).

Protocol 2: Screening via Ligand-Observed NMR (STD)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (


 mM to 

). This fragment's high solubility makes it an excellent candidate for STD.

Rationale: The azetidine protons and the gem-dimethyl protons provide distinct, non-overlapping signals, allowing precise epitope mapping (determining which part of the fragment touches the protein).

Experimental Setup:

  • Instrument: 600 MHz NMR with Cryoprobe.

  • Temperature: 298 K.

  • Protein Conc: 10

    
    .
    
  • Ligand Conc: 500

    
     (50:1 excess).
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

Pulse Sequence Parameters:

  • On-Resonance Irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls. Crucial: Ensure the fragment's dimethyl signals (typically ~1.0-1.2 ppm) are NOT hit by the saturation pulse. If they are close, move irradiation to aromatic region (e.g., 12 ppm) or use -2.0 ppm.

  • Off-Resonance Control: 30 ppm.

  • Saturation Train: Gaussian shaped pulses, total saturation time 2.0 seconds.

  • Spin Lock: 30 ms T1rho filter to suppress protein background.

Data Analysis:

  • Calculate

    
    .
    
  • Interpretation: If the gem-dimethyl signal shows high STD effect, the morpholine region is the primary contact. If the azetidine protons show higher STD, the basic nitrogen is likely interacting with an acidic pocket.

Protocol 3: Hit-to-Lead Chemistry (Synthetic Elaboration)

Once a hit is confirmed, the fragment must be "grown." The azetidine NH is the primary handle. It is a secondary amine, nucleophilic, but sterically less hindered than the morpholine nitrogen.

Pathway A: Amide Coupling (Growth via Acylation)

  • Objective: Attach aromatic/heteroaromatic rings to explore adjacent hydrophobic pockets.

  • Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

  • Note: Azetidine amides often exist as rotamers; check NMR carefully.

Pathway B: Reductive Amination (Growth via Alkylation)

  • Objective: Maintain the basicity of the nitrogen (crucial if the NH+ interaction is driving binding).

  • Reagents: Aldehyde (R-CHO), STAB (Sodium Triacetoxyborohydride), DCE.

  • Mechanism:[2][3][4][5] The resulting tertiary amine retains the positive charge at physiological pH, unlike the amide.

Pathway C: SnAr (Nucleophilic Aromatic Substitution)

  • Objective: Rigid linkage to a heteroaryl core.

  • Reagents: Chloropyrimidine or Fluoronitrobenzene, DIPEA, DMSO, Heat (80°C).

  • Caution: Azetidines can ring-open under high heat/acid; stick to basic conditions.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for utilizing this scaffold, from QC to chemical elaboration.

FBDD_Workflow QC 1. QC & Storage (LCMS / DLS) Screen 2. Screening (STD-NMR / SPR) QC->Screen Pass (>95% Pure) Valid Hit Validation (Kd Determination) Screen->Valid STD Signal > 5% Chem 3. Chemical Elaboration (Azetidine NH Functionalization) Valid->Chem Confirmed Binder Amide Amide Coupling (HATU/DMF) Chem->Amide Remove Charge RedAm Reductive Amination (STAB/DCE) Chem->RedAm Retain Charge SnAr SnAr Coupling (Basic/Heat) Chem->SnAr Rigid Linker

Figure 1: Decision tree for processing azetidine-morpholine fragments from library entry to lead optimization.

References

  • Scott, D. E., et al. (2020). "Fragment-Based Drug Discovery: A Practical Approach." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Cox, P. B., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link

  • Hajduk, P. J., et al. (2000). "One-dimensional relaxation- and saturation-transfer NMR methods for screening ligand-protein associations." Quarterly Reviews of Biophysics. Link

  • Enamine Ltd. (2023). "Saturated Heterocycles and Spiro-Fragments in Drug Design." Enamine Design Libraries. Link

Sources

Application

Application Notes and Protocols for N-Alkylation of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Abstract This comprehensive guide provides detailed procedures for the N-alkylation of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, a valuable heterocyclic building block in contemporary drug discovery. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed procedures for the N-alkylation of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, a valuable heterocyclic building block in contemporary drug discovery. Recognizing the importance of this scaffold, which combines the favorable properties of both a strained azetidine ring and a morpholine moiety, we present field-proven protocols for its derivatization. This document outlines two primary, robust methodologies: direct N-alkylation via nucleophilic substitution and N-alkylation through reductive amination. A microwave-assisted protocol is also detailed, offering a significant acceleration of reaction times. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, key reaction parameters, and expected outcomes. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of N-Functionalized Azetidines

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in medicinal chemistry. Its incorporation into molecular architectures can impart a range of desirable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and a rigidified conformation that can lead to higher binding affinity and selectivity for biological targets. The specific substrate, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, presents a unique secondary amine on the azetidine ring, which serves as a prime handle for introducing diverse substituents through N-alkylation. This functionalization is a critical step in library synthesis and lead optimization campaigns.

The choice of N-alkylation strategy is paramount and depends on the nature of the alkylating agent and the desired final product. Direct alkylation with alkyl halides is a classic and straightforward approach, while reductive amination offers a versatile pathway for introducing alkyl groups derived from aldehydes and ketones.[1] This document will provide detailed, actionable protocols for these key transformations.

Reaction Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of the target substrate, from starting material to the purified product.

N-Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_end Final Product Start cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine + Alkylating Agent Reaction N-Alkylation Protocol (Direct, Reductive, or Microwave) Start->Reaction Workup Aqueous Work-up (e.g., NaHCO3 quench) Reaction->Workup Extraction Organic Extraction (e.g., DCM, EtOAc) Workup->Extraction Drying Drying & Concentration (e.g., MgSO4, Rotovap) Extraction->Drying Purification Purification (e.g., Flash Chromatography) Drying->Purification Analysis Characterization (NMR, LC-MS, HRMS) Purification->Analysis End Purified N-Alkylated Product Analysis->End

Caption: General workflow for the N-alkylation of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine.

Protocol I: Direct N-Alkylation with Alkyl Halides

Direct alkylation of secondary amines with alkyl halides is a fundamental SN2 reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A key challenge in this method is the potential for overalkylation, where the product tertiary amine, being more nucleophilic than the starting secondary amine, reacts further to form a quaternary ammonium salt. To mitigate this, the use of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (Hünig's base), is often employed to neutralize the acid generated during the reaction without competing as a nucleophile.[2]

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine attacks the alkyl halide, leading to the formation of a new C-N bond and displacement of the halide ion. The resulting ammonium salt is then deprotonated by a base to yield the neutral tertiary amine product.

Direct_Alkylation_Mechanism cluster_mech S_N2 Mechanism Reactants R¹R²NH + R³-X TransitionState [R¹R²N---H---R³---X]‡ Reactants->TransitionState Nucleophilic Attack Intermediate R¹R²N⁺HR³ + X⁻ TransitionState->Intermediate Product R¹R²NR³ + Base-H⁺ + X⁻ Base Base IntermediateBase IntermediateBase IntermediateBase->Product Deprotonation

Caption: Simplified mechanism of direct N-alkylation of a secondary amine.

Detailed Experimental Protocol
  • Reagent Preparation: To a solution of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.1–0.5 M), add N,N-diisopropylethylamine (Hünig's base, 2.0–3.0 equiv.).[2]

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0–1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data Summary (Representative Examples)
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideHünig's BaseACN2512~85-95
2Methyl IodideK₂CO₃DMF256~90-98
3Ethyl BromoacetateHünig's BaseACN508~75-85

Protocol II: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and efficient method for forming C-N bonds, particularly when the desired alkyl group can be sourced from a corresponding aldehyde or ketone.[1] The process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with the carbonyl compound, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] This reagent is favored due to its tolerance of mildly acidic conditions required for iminium ion formation and its selectivity for reducing the iminium ion over the starting carbonyl compound.[1]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a hemiaminal. This intermediate then loses a molecule of water to form a positively charged iminium ion. The hydride reagent, NaBH(OAc)₃, then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[3]

Detailed Experimental Protocol
  • Reagent Preparation: Dissolve cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1–0.5 M).

  • Iminium Formation (Optional Acid): If the carbonyl compound is less reactive, a catalytic amount of acetic acid (e.g., 0.1 equiv.) can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in one portion at room temperature.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.[4]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes. Separate the organic layer, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol III: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[5][6] This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation.[6] This approach is particularly effective for direct alkylation reactions.

Detailed Experimental Protocol
  • Reagent Preparation: In a microwave-safe reaction vial, combine cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine (1.0 equiv.), the alkyl halide (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).[5]

  • Solvent: Add a minimal amount of a high-boiling point polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP) to ensure efficient absorption of microwave energy.[5][7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100–150 °C) for a short duration (e.g., 5–30 minutes). Optimize the time and temperature for the specific substrate.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedures outlined in Protocol I (Section 3.2).

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. The quenching step should be performed slowly and carefully.

  • Microwave reactions can generate high pressures. Use only appropriate, pressure-rated vials and operate the microwave reactor according to the manufacturer's instructions.

References

  • Vertex AI Search, 2024. Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.
  • BenchChem, 2025. Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • ResearchGate, 2025. (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • University of Calgary. Ch22: Alkylation of Amines.
  • MDPI, 2022. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides.
  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ResearchGate, 2025. Microwave-assisted synthesis of azetidines in aqueous media.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts, 2023. Buchwald-Hartwig Amination.
  • YouTube, 2020. Alkylation of Amines, Part 1: with Alkyl Halides.
  • PMC, 2024. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Dalton Transactions (RSC Publishing). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen.
  • ResearchGate. Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • RSC Publishing. Catalytic reductive N-alkylation of amines using carboxylic acids.
  • Arkat USA. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
  • OUCI. Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines.
  • Journal of Medicinal and Chemical Sciences, 2022. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines, 2022.
  • YouTube, 2022. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
  • BenchChem, 2025. Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine.
  • PMC, 2023. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PMC - NIH. Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
  • Engineering Journal IJOER. Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • PMC. Access to 3-Azetidines via Halogenation of Titanacyclobutanes.
  • J&K Scientific. 4-(Azetidin-3-yl)morpholine hydrochloride | 223381-71-3.
  • Infoscience. N-Terminal Selective C H Azidation of Proline-Containing Peptides.
  • ChemRxiv. Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase.
  • Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.
  • PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

Sources

Method

Scale-up synthesis of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

An Application Note and Protocol for the Scale-up Synthesis of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of cis-4-(Azetidin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, a valuable building block in contemporary medicinal chemistry. Recognizing the challenges inherent in handling strained heterocycles and controlling stereochemistry, this guide presents a robust, three-stage synthetic strategy designed for scalability and reproducibility. The narrative emphasizes the rationale behind procedural choices, incorporates critical safety protocols, and details rigorous analytical methods for quality control. The protocols described herein are intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and development.

Introduction and Strategic Overview

The azetidine moiety is increasingly recognized as a desirable feature in modern pharmaceuticals, prized for its ability to impart favorable properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1] Similarly, the morpholine scaffold is a ubiquitous heterocycle in approved drugs, often serving as a key pharmacophore or a modulator of physicochemical properties.[2] The target molecule, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine (CAS 942400-34-2), combines these two privileged scaffolds, making it a highly sought-after intermediate for drug discovery programs.[3]

However, the synthesis of such compounds on a large scale is non-trivial. The primary challenges include:

  • Managing the inherent ring strain of the azetidine ring, which makes it susceptible to undesired ring-opening reactions.[4]

  • Developing a cost-effective and scalable route to the requisite substituted morpholine precursor.

  • Controlling the stereochemistry at the C-3 position of the azetidine and ensuring the desired cis relationship in the final product.

To address these challenges, we have designed a convergent synthetic strategy. This approach involves the independent synthesis of two key heterocyclic intermediates, followed by their coupling and a final deprotection step. This modular strategy facilitates process optimization and simplifies impurity profiling.

Overall Synthetic Workflow

The synthesis is structured in three main stages:

  • Stage 1: Synthesis of Key Intermediate A - 1-Boc-3-iodoazetidine. A stable, electrophilic azetidine precursor.

  • Stage 2: Synthesis of Key Intermediate B - 2,2-dimethylmorpholine. The nucleophilic coupling partner.

  • Stage 3: Coupling, Purification, and Deprotection. The final assembly and isolation of the target molecule.

G cluster_0 Stage 1: Azetidine Intermediate cluster_1 Stage 2: Morpholine Intermediate cluster_2 Stage 3: Final Assembly Start1 N-Boc-3-hydroxyazetidine Step1 Iodination (Appel Reaction) Start1->Step1 IntA Intermediate A (1-Boc-3-iodoazetidine) Step1->IntA Step3 SN2 Coupling IntA->Step3 Start2 1-Amino-2-methylpropan-2-ol Step2 Annulation with Ethylene Sulfate Start2->Step2 IntB Intermediate B (2,2-dimethylmorpholine) Step2->IntB IntB->Step3 Protected Protected Product (cis/trans mixture) Step3->Protected Step4 Chromatographic Separation Protected->Step4 CisProtected cis-Protected Product Step4->CisProtected Step5 Boc Deprotection CisProtected->Step5 Final Final Product (cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine) Step5->Final

Diagram 1: Convergent synthetic workflow for the target molecule.

Synthesis of Key Intermediates

Protocol 1: Scale-up Synthesis of 1-Boc-3-iodoazetidine (Intermediate A)

The synthesis of a stable, activated azetidine is paramount. While 1-Boc-3-hydroxyazetidine is commercially available, its conversion to an iodo-derivative provides a highly effective electrophile for the subsequent S_N2 coupling. The Appel reaction is chosen for this transformation due to its reliability and moderate conditions.

Rationale: Iodine is an excellent leaving group, facilitating the nucleophilic substitution by the secondary amine of the morpholine. The tert-butoxycarbonyl (Boc) protecting group is selected for its robustness under the iodination and coupling conditions and its facile removal under acidic conditions, which prevents damage to the product heterocycles.[5]

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Protocol:

  • Inert Atmosphere: Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Purge the flask with nitrogen.

  • Reagent Charging: Charge the flask with 1-Boc-3-hydroxyazetidine (50.0 g, 0.289 mol), triphenylphosphine (90.9 g, 0.347 mol), and imidazole (23.6 g, 0.347 mol).

  • Dissolution: Add dichloromethane (500 mL) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Iodine Addition: Prepare a solution of iodine (88.0 g, 0.347 mol) in dichloromethane (250 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture to 10 °C and slowly quench by adding saturated aqueous sodium thiosulfate solution (300 mL) until the dark color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude residue.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield 1-Boc-3-iodoazetidine as a pale yellow oil.

ParameterExpected Value
Yield 70-80%
Purity (HPLC) >98%
Appearance Pale yellow oil
Protocol 2: Scalable Synthesis of 2,2-dimethylmorpholine (Intermediate B)

A green and efficient method for synthesizing morpholines from 1,2-amino alcohols utilizes ethylene sulfate as a two-carbon annulating agent.[6][7] This approach avoids harsh reagents and proceeds in high yield, making it ideal for scale-up.

Rationale: The reaction of a primary amine with ethylene sulfate provides clean and selective mono-N-alkylation, forming a zwitterionic intermediate. Subsequent base-mediated cyclization furnishes the morpholine ring in a one-pot or two-step sequence. This method is superior to traditional routes that often require multiple steps and generate significant waste.[6]

Materials:

  • 1-Amino-2-methylpropan-2-ol

  • Ethylene sulfate

  • Acetonitrile (MeCN)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a 1 L flask under a nitrogen atmosphere, dissolve 1-amino-2-methylpropan-2-ol (40.0 g, 0.449 mol) in acetonitrile (400 mL).

  • Ethylene Sulfate Addition: Add ethylene sulfate (55.7 g, 0.449 mol) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Zwitterion Formation: Stir the mixture at room temperature for 12-16 hours. A white precipitate (the zwitterionic intermediate) will form. Monitor for completion by LC-MS.

  • Cyclization: Cool the suspension to 0 °C. Add potassium tert-butoxide (55.4 g, 0.494 mol) portion-wise, maintaining the temperature below 15 °C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in MTBE (400 mL) and water (200 mL). Separate the layers and extract the aqueous phase with MTBE (2 x 100 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully (product is volatile) to yield 2,2-dimethylmorpholine. Further purification can be achieved by distillation if required.

ParameterExpected Value
Yield 85-95%
Purity (GC-MS) >97%
Appearance Colorless to pale yellow liquid

Final Assembly and Purification

Protocol 3: Coupling, Isomer Separation, and Deprotection

The final stage involves the nucleophilic substitution of the iodoazetidine with 2,2-dimethylmorpholine. This reaction may yield a mixture of diastereomers, which require separation to isolate the desired cis isomer. The final step is the removal of the Boc protecting group.

Rationale: A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HI generated during the S_N2 reaction without competing as a nucleophile. The separation of diastereomers is a critical step; chromatographic separation is a reliable method on this scale.[8] Final deprotection with trifluoroacetic acid (TFA) is a clean and high-yielding method for Boc removal.

G IntA 1-Boc-3-iodoazetidine Couple SN2 Coupling (DIPEA, MeCN, 80 °C) IntA->Couple IntB 2,2-dimethylmorpholine IntB->Couple Mixture Protected cis/trans Mixture Couple->Mixture Separate Silica Gel Chromatography Mixture->Separate Cis cis-1-Boc-4-(azetidin-3-yl)- 2,2-dimethylmorpholine Separate->Cis Deprotect Boc Deprotection (TFA, DCM) Cis->Deprotect Final cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine (Final Product) Deprotect->Final

Diagram 2: Workflow for the final coupling and deprotection steps.

Materials:

  • 1-Boc-3-iodoazetidine (Intermediate A)

  • 2,2-dimethylmorpholine (Intermediate B)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Sodium hydroxide (NaOH)

Protocol - Step A: Coupling

  • Reaction Setup: Charge a flask with 1-Boc-3-iodoazetidine (20.0 g, 70.6 mmol), 2,2-dimethylmorpholine (9.0 g, 78.0 mmol), and acetonitrile (200 mL).

  • Base Addition: Add DIPEA (18.3 g, 141.2 mmol) to the mixture.

  • Heating: Heat the reaction mixture to 80 °C and stir for 18-24 hours. Monitor the reaction by LC-MS.

  • Cool-down and Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Work-up: Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product mixture.

Protocol - Step B: Chromatographic Separation

  • Column Preparation: Prepare a silica gel column appropriately sized for the amount of crude material.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). The cis and trans isomers should separate. The relative polarity will need to be determined by analytical TLC and NMR analysis of the fractions.

  • Isolation: Combine the fractions containing the pure desired cis isomer and concentrate to yield cis-1-Boc-4-(azetidin-3-yl)-2,2-dimethylmorpholine.

Protocol - Step C: Boc Deprotection

  • Dissolution: Dissolve the purified cis isomer (e.g., 10.0 g, 35.1 mmol) in dichloromethane (100 mL) and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (25 mL, 351 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2-3 hours until deprotection is complete (monitored by LC-MS).

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Basification: Carefully dissolve the residue in water (50 mL) and cool in an ice bath. Adjust the pH to >12 with 1 M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine.

StepParameterExpected Value
Coupling Crude Yield80-90%
Separation cis-Isomer Yield35-45% (from iodoazetidine)
Deprotection Final Yield>95%
Overall Purity Final Purity (HPLC)>99%

Process Safety and Hazard Analysis

  • Morpholine Derivatives: Morpholine and its derivatives are flammable, corrosive, and can cause severe skin burns and eye damage.[9][10] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and toxic. Avoid inhalation of vapors and contact with skin.

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Exothermic Reactions: The addition of t-BuOK and the quenching of the Appel reaction can be exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

  • Flammable Solvents: Dichloromethane, acetonitrile, and ethers are flammable. Keep away from ignition sources.[9]

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. [Link]

  • DeTora, M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Datsenko, O. P., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Kozlov, N. G., & Gusak, K. N. (2018). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 54(1), 1-18. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Senter, T. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry. [Link]

  • Goetz, A. E., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]

  • USDA. (2001). Morpholine - Processing. [Link]

  • Fawcett, A., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(50), e202212430. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • J&K Scientific. (n.d.). 4-(Azetidin-3-yl)morpholine hydrochloride. [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Uesugi, S., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 761747. [Link]

  • Marcaurelle, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 683–693. [Link]

  • Yeler, I., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 211-224. [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination using Morpholino- &amp; Azetidinyl-DalPhos Ligands

This Application Note and Protocol Guide addresses the use of DalPhos ligands, specifically the Morpholino- and Azetidinyl- functionalized variants (e.g., Mor-DalPhos ), in Buchwald-Hartwig amination. These ligands, deve...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the use of DalPhos ligands, specifically the Morpholino- and Azetidinyl- functionalized variants (e.g., Mor-DalPhos ), in Buchwald-Hartwig amination.

These ligands, developed primarily by the Stradiotto group, are critical for challenging couplings involving ammonia, hydrazine, and sterically demanding or electronically deactivated substrates.

Introduction & Ligand Architecture

The DalPhos family of ligands represents a paradigm shift in P,N-ligand design. Unlike traditional bis-phosphines (e.g., BINAP, Xantphos) or biaryl monophosphines (e.g., Buchwald ligands like RuPhos), DalPhos ligands utilize a hemilabile nitrogen arm to modulate the palladium center's reactivity.

The user's query regarding "azetidinyl morpholine ligands" refers to the specific subset of DalPhos ligands where the nitrogen donor is part of a cyclic amine—specifically Morpholine (in Mor-DalPhos ) or Azetidine (in Az-DalPhos variants).

Key Ligand Structures:
  • Mor-DalPhos (L1): N-[2-(di-1-adamantylphosphino)phenyl]morpholine.

    • Features: Bulky Di(1-adamantyl)phosphine (PAd₂) group + Morpholine arm.

    • Role: The "Workhorse" for ammonia and hydrazine coupling.

  • Azetidinyl-DalPhos (L2): N-[2-(di-1-adamantylphosphino)phenyl]azetidine.

    • Features: PAd₂ group + Azetidine arm.[1][2][3]

    • Role: Reduced steric bulk around the nitrogen compared to morpholine; often used to fine-tune reductive elimination rates in highly specific catalytic cycles (e.g., gold catalysis or specialized Pd couplings).

Mechanistic Advantage: The Hemilabile Effect

The success of these ligands relies on the "Hemilabile P,N-Chelae Effect."

  • Oxidative Addition: The bulky PAd₂ group facilitates rapid oxidative addition of aryl chlorides/tosylates.

  • Transmetallation/Binding: The nitrogen arm (morpholine/azetidine) weakly coordinates to Pd(II), stabilizing the intermediate and preventing the formation of inactive "Pd-black" aggregates.

  • Reductive Elimination (The Critical Step): The N-donor dissociates or flexes, creating an open coordination site and inducing a geometry change that dramatically accelerates C-N bond formation—even for difficult nucleophiles like ammonia (

    
    ).
    

CatalyticCycle cluster_hemi Ligand Effect Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineBind Amine Coordination (Hemilabile N-arm opens) OxAdd->AmineBind + HNR2 / NH3 Deprot Deprotonation (Base) AmineBind->Deprot - Base-HCl RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-NR2 RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the hemilabile role of the morpholine/azetidine arm in stabilizing the Pd(II) intermediate while permitting amine binding.

Substrate Scope & Applications
ApplicationPreferred LigandCatalyst SystemKey Conditions
Ammonia Coupling Mor-DalPhos


(gas or dioxane sol.),

, Dioxane, 80-100°C
Hydrazine Coupling Mor-DalPhos


,

, Toluene, 50-80°C
Acetone Arylation Mor-DalPhos

/

Acetone (solvent),

, 40-60°C
Diamines/Polyamines Mor-DalPhos

Chemoselective for primary alkyl amines over secondary
Azetidinyl Substrates Mor-DalPhos

Excellent for coupling 3-aminoazetidines or azetidinyl-morpholines
Detailed Protocol: Monoarylation of Ammonia

Objective: Synthesis of primary anilines (


) from Aryl Chlorides using Mor-DalPhos.
Materials:
  • Precatalyst:

    
     (Air stable, easy to handle).
    
  • Ligand: Mor-DalPhos (Commercially available).

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Sodium tert-butoxide).
  • Ammonia Source: 0.5 M

    
     in Dioxane (Commercial) or dried Ammonia gas.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:
  • Catalyst Pre-activation (Optional but Recommended):

    • In a glovebox or under Argon, mix

      
       (1.0 equiv Pd) and Mor-DalPhos (2.0 equiv) in a small amount of dioxane. Stir for 5-10 minutes. The solution typically turns orange/yellow.
      
    • Note: Mor-DalPhos is air-stable, but the active Pd(0) species is air-sensitive.

  • Reaction Setup:

    • To a screw-cap vial equipped with a magnetic stir bar, add:

      • Aryl Chloride (1.0 mmol).

      • 
         (2.0 - 3.0 mmol, dried).
        
      • Pd/Ligand solution (typically 2-5 mol% Pd loading).

    • Seal the vial with a septum cap.

  • Ammonia Addition:

    • Purge the headspace with Nitrogen/Argon.

    • Inject

      
       solution in Dioxane (typically 4-5 equivalents, e.g., 8-10 mL of 0.5 M solution).
      
    • Safety: If using ammonia gas, condense into the vessel at -78°C or use a balloon (requires specific safety glassware).

  • Heating:

    • Seal the cap tightly (use electrical tape or Parafilm if using a screw cap, or a pressure tube for higher temps).

    • Heat to 80–100°C for 12–24 hours.

    • Monitoring: Check by TLC or LCMS. The reaction usually proceeds cleanly to the mono-arylated product (

      
      ) with minimal diarylation (
      
      
      
      ) due to the steric bulk of the PAd₂ group.
  • Workup:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc or DCM.

    • Concentrate the filtrate.

    • Purify by column chromatography.[4] (Note: Primary anilines can be streaky; use 1%

      
       in eluent).
      
Troubleshooting Guide:
ObservationDiagnosisSolution
Low Conversion Catalyst poisoning or inactive Pd source.Ensure

is fresh. Switch to

+ Ligand pre-stirred in toluene. Increase Temp to 110°C.
Diarylation (

)
Ligand sterics insufficient.Ensure you are using Mor-DalPhos (PAd₂), not a phenyl variant. Increase ammonia equivalents (up to 10 eq).
Protodehalogenation (Ar-H)

-hydride elimination or moisture.
Ensure solvent is strictly anhydrous. Use

instead of alkoxide bases.
No Reaction with Azetidinyl Ligand Ligand bite angle mismatch.Switch back to Mor-DalPhos . Azetidinyl variants are niche; Mor-DalPhos is more robust for general C-N coupling.
Case Study: Coupling of Azetidinyl-Morpholine Substrates

Scenario: A medicinal chemist needs to couple 4-(3-azetidinyl)morpholine (a diamine substrate) to an aryl chloride.

  • Challenge: The substrate has two nitrogen centers: the morpholine nitrogen (tertiary, non-nucleophilic in B-H) and the azetidine nitrogen (secondary, highly nucleophilic but sterically constrained).

  • Solution: Mor-DalPhos is highly chemoselective.

  • Workflow:

    • Use Mor-DalPhos (2 mol%) +

      
       (1 mol%).
      
    • Base:

      
       (strong base required for secondary amines).
      
    • Conditions: Toluene, 90°C.

    • Result: Exclusive coupling at the azetidine nitrogen occurs. The morpholine ring remains untouched.

Workflow Start Start: Aryl Chloride + 4-(3-azetidinyl)morpholine Cat Add Catalyst: Pd(cinn)Cl2 + Mor-DalPhos Start->Cat Cond Conditions: NaOtBu, Toluene, 90°C Cat->Cond Result Product: N-Arylated Azetidine (Morpholine intact) Cond->Result

Figure 2: Workflow for the chemoselective arylation of azetidinyl-morpholine substrates.

References
  • Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690. Link

  • Lundgren, R. J., et al. (2010). "A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides at Mild Temperatures." Journal of the American Chemical Society, 132(38), 13357–13370. Link

  • Tardiff, B. J., et al. (2016).[5] "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos." The Journal of Organic Chemistry, 81(15), 6343–6356. Link

  • Stradiotto, M., et al. (2018).[2][3] "Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling." Canadian Journal of Chemistry, 96, 712–721.[1][2][3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Issues with 2,2-Dimethylmorpholine Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2-dimethylmorpholine derivatives. This scaffold is increasingly vital in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2-dimethylmorpholine derivatives. This scaffold is increasingly vital in medicinal chemistry, particularly for CNS-active compounds, due to its unique physicochemical and conformational properties.[1] The morpholine ring can enhance solubility and metabolic stability.[2] However, modifications to the core structure frequently lead to significant solubility challenges, hindering screening, formulation, and ultimately, bioavailability.[3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common—and complex—solubility issues you may encounter. We will move from fundamental characterization and simple fixes to advanced formulation strategies, explaining the scientific principles behind each recommendation.

Part 1: Initial Troubleshooting & Characterization

This section addresses the first steps to take when a newly synthesized or procured 2,2-dimethylmorpholine derivative shows poor solubility in aqueous media.

FAQ 1: My compound is fully dissolved in DMSO, but it precipitates immediately when I add my aqueous buffer for an assay. Why is this happening and what should I do?

This is the most common solubility issue encountered in early-stage research and is a classic case of a solvent shift.

Causality: Your compound is likely hydrophobic and dissolves well in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO).[4] However, when you introduce an aqueous buffer, the polarity of the overall solution dramatically increases. The DMSO concentration drops, and the surrounding water molecules cannot effectively solvate your hydrophobic compound, causing it to precipitate or "crash out" of the solution.[5][6] It's also important to note that DMSO is highly hygroscopic; absorbed water can depress its freezing point and alter its solvation properties, sometimes leading to precipitation of compounds from the stock solution itself after freeze-thaw cycles.[7]

Immediate Troubleshooting Steps:

  • Vortexing & Gentle Warming: For many compounds, the precipitate that forms upon dilution is amorphous and may redissolve with agitation. Try vortexing the solution for several minutes. If that fails, warming the solution briefly to 37°C can sometimes provide enough energy to overcome the initial precipitation barrier.[8]

  • Reduce Final Compound Concentration: The simplest solution is often to lower the final concentration of your compound in the assay. This may require optimizing your assay's sensitivity.

  • Optimize DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5% without significant cytotoxicity, though this is highly cell-line dependent.[5] Determine the lowest concentration of your DMSO stock that is still practical for your dilutions, and always run a vehicle control with the same final DMSO percentage.

If these simple steps fail, a more systematic approach to characterizing and enhancing solubility is necessary.

FAQ 2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure first?

Understanding this distinction is critical for making informed decisions in drug discovery.

  • Kinetic Solubility is measured by observing the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9][10] This method is fast, requires very little compound, and is well-suited for high-throughput screening in early discovery.[9][11] However, the values are often higher than thermodynamic solubility because the compound may form a temporary, supersaturated state before precipitating, often as an amorphous solid.[12][13][14]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[13] It is determined by adding an excess of the solid compound to the solvent, shaking for an extended period (e.g., 18-24 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound.[15][16][17] The shake-flask method is the gold standard for this measurement.[15][17]

Recommendation: Start with a kinetic solubility measurement. It's a rapid and cost-effective way to flag potential issues early. If the kinetic solubility is poor, or if the compound is progressing to lead optimization, a thermodynamic solubility measurement becomes essential for formulation development.[9]

Part 2: Leveraging Physicochemical Properties

If initial troubleshooting fails, the next step is to exploit the inherent chemical properties of your 2,2-dimethylmorpholine derivative.

FAQ 3: My compound contains a basic morpholine nitrogen. How can I use pH to improve its solubility?

The nitrogen atom in the morpholine ring is a weak base, making the solubility of its derivatives highly pH-dependent.[1] For basic drugs, solubility increases as the pH of the solution drops.[18][19]

Causality (The Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[18][20] For a weak base, as the pH decreases, more of the compound becomes protonated (ionized). This charged form is more polar and interacts more favorably with water, leading to a significant increase in aqueous solubility.[19][21]

Experimental Workflow:

  • Determine the pKa: The pKa is the pH at which 50% of the compound is ionized.[20] The predicted pKa for the parent 2,2-dimethylmorpholine is approximately 9.04.[22] You should experimentally determine the pKa of your specific derivative.

  • Generate a pH-Solubility Profile: Measure the thermodynamic solubility of your compound across a range of pH values (e.g., from pH 2 to pH 10). This will reveal the pH at which you achieve maximum solubility.

  • Select an Appropriate Buffer: For your experiments, choose a buffer system that maintains a pH well below the compound's pKa to ensure it remains in its soluble, protonated form. A good rule of thumb is to work at a pH that is at least 2 units below the pKa.

Workflow for pH-Solubility Profiling

G Figure 1: pH-Solubility Profiling Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) B Add excess solid compound to each buffer vial A->B Dispense C Equilibrate on shaker (e.g., 24h at 25°C) B->C Incubate D Filter or centrifuge to remove undissolved solid C->D Separate E Quantify concentration in supernatant (e.g., LC-MS/UV) D->E Analyze F Plot Solubility vs. pH E->F Generate Profile

Caption: A streamlined workflow for determining the pH-dependent solubility of a compound.

Part 3: Formulation Strategies for Solubility Enhancement

When inherent solubility is insufficient even after pH optimization, formulation-based approaches are required.

FAQ 4: What are co-solvents, and how do I choose the right one for my in vitro studies?

Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[23][24]

Mechanism of Action: Co-solvents work by reducing the overall polarity of the water-based solvent system.[24] Water maintains a strong hydrogen-bonding network, which tends to exclude non-polar molecules. A co-solvent disrupts this network, creating a more favorable environment for dissolving hydrophobic compounds.[]

Commonly Used Co-solvents: The choice of co-solvent depends on the specific application, especially considering potential toxicity in biological assays.

Co-SolventTypical Use ConcentrationKey Characteristics
Ethanol < 5%Generally well-tolerated in many cell assays; volatile.
Propylene Glycol (PG) < 10%Less volatile than ethanol; common in parenteral formulations.[26]
Polyethylene Glycol 400 (PEG 400) 5-20%Low toxicity; can significantly increase solubility.[][26]
N-methyl-2-pyrrolidone (NMP) < 5%Strong solubilizer but can have higher toxicity; use with caution.[26]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Create concentrated stock solutions of your compound in several different neat co-solvents (e.g., 100% Ethanol, 100% PEG 400).

  • Create Blends: Prepare a series of aqueous buffer/co-solvent blends (e.g., 95:5, 90:10, 80:20 v/v).

  • Test Solubility: Add your compound stock to each blend to a target final concentration and observe for precipitation. Use nephelometry or visual inspection.

  • Validate in Assay: Once you identify a successful co-solvent system, confirm that it does not interfere with your biological assay and that the final concentration is not toxic to your cells.

FAQ 5: When should I consider forming a salt of my 2,2-dimethylmorpholine derivative?

Salt formation is one of the most effective and widely used methods for increasing the solubility and dissolution rate of ionizable drugs.[27][28][29]

Applicability: This strategy is ideal for your 2,2-dimethylmorpholine derivative because of its basic nitrogen. By reacting the basic drug with an acid, you form a salt. This salt is an ionic species that typically has much higher aqueous solubility than the neutral "free base" form.[21][30]

Considerations for Salt Selection:

  • Counter-ion Choice: The acid used to form the salt (the counter-ion) is critical. Common choices include hydrochloride (HCl), sulfate, mesylate, and tartrate. The choice can affect not only solubility but also stability, hygroscopicity, and crystallinity.[29]

  • pH of the Saturated Solution (pHmax): The salt will have a maximum solubility at a specific pH, which is influenced by the pKa of the drug and the intrinsic solubility of the free base.[28]

  • Stability: Not all salts are chemically and physically stable. It's crucial to assess the stability of any new salt form under stressed conditions (e.g., heat, humidity).[27]

Decision Tree for Solubility Enhancement Strategy

G Figure 2: Decision Tree for Solubility Enhancement A Is aqueous solubility < target? B Is compound ionizable (e.g., contains basic morpholine)? A->B Yes I Solubility Adequate A->I No C Optimize pH (See FAQ 3) B->C Yes F Explore Co-solvent Systems (See FAQ 4) B->F No D Is solubility still insufficient? C->D E Pursue Salt Formation (See FAQ 5) D->E Yes D->I No G Is solubility still insufficient or formulation challenging? E->G F->G H Consider Advanced Formulations: - Cyclodextrins (FAQ 6) - Amorphous Solid Dispersions (FAQ 7) G->H Yes G->I No

Caption: A logical progression for selecting a suitable solubility enhancement strategy.

FAQ 6: I've heard about cyclodextrins. How do they work and are they suitable for my compound?

Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts to "hide" hydrophobic guest molecules, thereby increasing their apparent water solubility.[31][32]

Mechanism of Action: CDs have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[31][33][34] A poorly soluble drug molecule can partition into this hydrophobic cavity, forming an "inclusion complex."[31][35] This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin, effectively shuttling the drug into the aqueous phase.[31][32]

Types and Suitability:

  • Common Types: The most used CDs in pharmaceuticals are derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over the parent β-CD.[33]

  • Suitability: This method is best for compounds that can physically fit inside the CD cavity. The 2,2-dimethylmorpholine scaffold and its derivatives are often of a suitable size and lipophilicity to form inclusion complexes.

FAQ 7: What is an Amorphous Solid Dispersion (ASD) and when is it the right choice?

An Amorphous Solid Dispersion (ASD) is a powerful strategy for significantly enhancing the solubility and dissolution of very challenging compounds.[36][37]

Mechanism of Action: Crystalline solids have a highly ordered, stable lattice structure that requires a large amount of energy to break apart for dissolution. In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[36][37][38] This high-energy amorphous state lacks a crystal lattice, which dramatically improves its dissolution rate and can lead to a supersaturated solution in vivo, enhancing absorption.[36][39][40]

When to Use ASDs: ASDs are typically considered for Biopharmaceutics Classification System (BCS) Class II and IV compounds (poor solubility) when other methods like pH modification or salt formation are insufficient.[37][39] This is a more advanced and resource-intensive technique, often employed during late-stage lead optimization or preclinical development.

Key Components:

  • API: Your 2,2-dimethylmorpholine derivative.

  • Polymer Carrier: A hydrophilic polymer (e.g., PVP, HPMC-AS) is chosen to stabilize the amorphous state of the drug and prevent it from recrystallizing.[36][38]

  • Manufacturing Process: Common methods to create ASDs include spray drying and hot-melt extrusion (HME).[37][39][40]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Vertex AI Search. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC.
  • Pharmaceutical Technology. (2026, January 30). Solving Poor Solubility with Amorphous Solid Dispersions.
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • Taylor & Francis Online. (2024, November 5). Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Vertex AI Search. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Vertex AI Search. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Basicmedical Key. (2016, August 14). The solubility of drugs.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • The British Journal of Cardiology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • ChemicalBook. (n.d.). 2,2-dimethylmorpholine CAS#: 147688-58-2.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • Chemaxon Docs. (n.d.). Theory of aqueous solubility prediction.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)morpholine Analogs.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Vertex AI Search. (n.d.). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
  • Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
  • EvitaChem. (n.d.). Buy 2,2-Dimethylmorpholine-3-carboxylic acid (EVT-13691833).
  • Chair of Analytical Chemistry. (n.d.). pKa values bases.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethylmorpholine AldrichCPR.

Sources

Optimization

Technical Support Center: Optimization of Stereoselective Synthesis for cis-Isomers

Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of molecules with specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of molecules with specific stereochemical requirements. The focus of this resource is to provide in-depth, practical solutions for the optimization of reactions to favor the formation of cis-isomers, a common challenge in organic synthesis.

The content herein is structured to address issues from a foundational, mechanistic perspective, moving towards actionable troubleshooting and protocol optimization. We will explore the underlying principles that govern stereoselectivity and provide detailed, step-by-step guidance to navigate the experimental complexities you may encounter.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of cis-isomers.

Q1: Why is the synthesis of cis-isomers often more challenging than their trans counterparts?

A1: The primary challenge lies in thermodynamics. Trans-isomers are generally more thermodynamically stable than their cis counterparts due to reduced steric hindrance.[1][2] In a typical reaction under equilibrium conditions, the product distribution will favor the most stable isomer, which is often the trans product.[1] Therefore, achieving a high yield of the cis-isomer requires reaction conditions that operate under kinetic control, favoring the faster-formed product over the more stable one.[1][3]

Q2: My reaction is producing a mixture of cis and trans isomers. What are the initial key parameters I should investigate to improve cis-selectivity?

A2: To enhance cis-selectivity, you should focus on factors that influence the kinetic pathway of the reaction. The three most critical parameters to investigate initially are:

  • Temperature: Lowering the reaction temperature is often the most effective initial step.[2] Low temperatures disfavor equilibration to the more stable trans-isomer, thus "trapping" the kinetically favored cis-product.[3]

  • Catalyst/Ligand System: The choice of catalyst and associated ligands can profoundly influence the stereochemical outcome.[4][5][6] Ligands can create a specific steric and electronic environment around the catalytic center, directing the reactants to approach in a manner that favors the formation of the cis-isomer.

  • Solvent: The solvent can influence the stability of the transition states leading to the cis and trans products.[7][8][9] A change in solvent polarity or coordinating ability can alter the energy barrier for the formation of each isomer.[8]

Q3: How can I prevent the isomerization of my desired cis-product to the trans-isomer during workup and purification?

A3: Isomerization of the less stable cis-product can be triggered by heat, light, or the presence of acid or base.[2] To mitigate this:

  • Maintain Low Temperatures: Perform all extractions, washes, and chromatographic separations at reduced temperatures.[2]

  • Protect from Light: Use amber-colored glassware or work in a dimly lit environment to prevent photoisomerization.[2]

  • Ensure Neutral pH: Carefully neutralize the reaction mixture before workup and use neutral aqueous solutions for washing.[2]

  • Gentle Purification Methods: Opt for purification techniques that avoid high temperatures, such as flash column chromatography at low temperature, over methods like recrystallization from a hot solvent.[2]

Troubleshooting Guides

This section provides detailed, issue-specific troubleshooting advice in a question-and-answer format.

Issue 1: Poor cis:-trans ratio in a catalytic hydrogenation of an alkyne.

My catalytic hydrogenation of an internal alkyne is yielding a mixture of the cis- and trans-alkene, with the trans-isomer being a significant component. How can I improve the selectivity for the cis-alkene?

Underlying Principle: The stereochemical outcome of catalytic hydrogenation of alkynes is highly dependent on the catalyst system and reaction conditions. While syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface is the expected pathway to the cis-alkene, over-reduction to the alkane or isomerization to the trans-alkene can occur.

Troubleshooting Steps:

  • Catalyst Selection:

    • Lindlar's Catalyst: This is the classic choice for the selective hydrogenation of alkynes to cis-alkenes. The lead acetate "poisons" the palladium catalyst, preventing over-reduction and isomerization.

    • Frustrated Lewis Pairs (FLPs): Metal-free catalytic systems, such as those based on FLPs, have shown exceptional cis-stereoselectivity in alkyne hydrogenation with no over-reduction to alkanes detected.[10]

    • Rhodium-based Catalysts: Certain rhodium complexes, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, are effective for cis-selective hydrogenation.

    • Nishimura's Catalyst (Rh₂O₃/PtO₂·H₂O): This heterogeneous catalyst has demonstrated excellent reactivity for cis-selective hydrogenation of aromatic germanes, a related transformation.[11]

  • Reaction Conditions Optimization:

    • Temperature and Pressure: Perform the reaction at room temperature and low hydrogen pressure (e.g., 1-2 bar).[10] Higher temperatures and pressures can promote isomerization and over-reduction.[10]

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. Non-polar solvents are often a good starting point.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting alkyne is consumed to prevent subsequent isomerization of the cis-alkene.

Experimental Protocol: General Procedure for cis-Selective Alkyne Hydrogenation using a Frustrated Lewis Pair Catalyst

  • In a glovebox, add the alkyne substrate (1.0 mmol) and the FLP catalyst (e.g., 5 mol%) to a reaction vessel equipped with a magnetic stir bar.[10]

  • Dissolve the solids in an anhydrous, degassed solvent (e.g., C₆D₆ for NMR monitoring).[10]

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 2 bar).[10]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 3 hours).[10]

  • Monitor the reaction progress by ¹H NMR or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and work up the reaction mixture as appropriate for your substrate.

Issue 2: Undesired trans-isomer formation in a Wittig-type reaction.

I am attempting to synthesize a cis-alkene using a Wittig reaction, but I am obtaining a significant amount of the trans-isomer. How can I favor the cis-product?

Underlying Principle: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. Stabilized ylides tend to give the E-(trans)-alkene, while non-stabilized ylides generally favor the Z-(cis)-alkene.

Troubleshooting Steps:

  • Ylide Choice:

    • Non-stabilized Ylides: Use ylides derived from alkylphosphonium salts (e.g., those with alkyl substituents on the phosphorus-bound carbon). These ylides are more reactive and tend to form the kinetically favored cis-oxaphosphetane intermediate, which collapses to the cis-alkene.

    • Horner-Wadsworth-Emmons (HWE) Reagents: For high trans-selectivity, HWE reagents are typically used.[12] To promote cis-selectivity, modifications to the standard HWE protocol are necessary.

  • Reaction Conditions for Non-Stabilized Ylides:

    • Salt-Free Conditions: The presence of lithium salts can promote equilibration of the intermediate oxaphosphetane, leading to the more stable trans-alkene. Preparing the ylide with a sodium or potassium base (e.g., NaHMDS, KHMDS) in a non-coordinating solvent like toluene can create "salt-free" conditions that favor the cis-product.

    • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) can help to trap the kinetically formed cis-intermediate.[2]

    • Solvent: Aprotic, non-polar solvents like THF or toluene are generally preferred.

Data Presentation: Effect of Base and Solvent on Wittig Stereoselectivity

Ylide PrecursorBaseSolventTemperature (°C)cis:trans Ratio
Ph₃P⁺CH₂CH₃ Br⁻n-BuLiTHF-78 to 25~50:50
Ph₃P⁺CH₂CH₃ Br⁻NaHMDSToluene-78 to 25>95:5
Ph₃P⁺CH₂CH₃ Br⁻KHMDSTHF-78 to 25>95:5

Note: Ratios are illustrative and will vary with specific substrates.

Issue 3: Low diastereoselectivity in an aldol reaction intended to produce a syn-(cis)-product.

My aldol reaction is giving a mixture of syn- and anti-diastereomers, and I need to enhance the formation of the syn-product.

Underlying Principle: The diastereoselectivity of an aldol reaction is controlled by the geometry of the enolate and the nature of the cation. A Z-enolate generally leads to the syn-aldol product, while an E-enolate typically gives the anti-product, according to the Zimmerman-Traxler model.

Troubleshooting Steps:

  • Enolate Formation:

    • Base and Solvent: To favor the formation of the Z-enolate, use a bulky lithium amide base such as lithium diisopropylamide (LDA) in a non-coordinating solvent like THF. The bulky base deprotonates the less hindered side of the ketone, and the lithium cation coordinates to the carbonyl oxygen, favoring the Z-geometry.

    • Chiral Auxiliaries: Employing a chiral auxiliary can provide excellent stereocontrol.[13][14] For example, Evans' oxazolidinone auxiliaries are well-known for directing aldol reactions to give high yields of the syn-product.[14]

  • Reaction Conditions:

    • Temperature: Perform the enolization and the subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C) to prevent enolate equilibration and side reactions.

    • Lewis Acids: In some cases, the addition of a Lewis acid can influence the transition state geometry and improve diastereoselectivity.

Visualization: Zimmerman-Traxler Model for syn-selectivity

G cluster_Z Z-Enolate cluster_TS Chair-like Transition State cluster_syn syn-Aldol Product Z_enolate Z-Enolate TS [TS]‡ Z_enolate->TS + R'CHO syn_product syn-Product TS->syn_product

Caption: Zimmerman-Traxler transition state for a Z-enolate leading to the syn-aldol product.

Advanced Concepts

Kinetic vs. Thermodynamic Control

A deep understanding of the principles of kinetic and thermodynamic control is fundamental to optimizing for the cis-isomer.[1][3]

  • Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy.[3][15] This is typically achieved at low temperatures and with short reaction times.[3] For many reactions, the cis-isomer is the kinetic product.[1]

  • Thermodynamic Control: Favors the most stable product.[3][15] This is achieved at higher temperatures and with longer reaction times, allowing for an equilibrium to be established.[3]

Visualization: Reaction Coordinate Diagram

G Reactants Reactants TS_cis TS_cis Reactants->TS_cis ΔG‡(cis) TS_trans TS_trans Reactants->TS_trans ΔG‡(trans) cis-Product (Kinetic) cis-Product (Kinetic) TS_cis->cis-Product (Kinetic) trans-Product (Thermodynamic) trans-Product (Thermodynamic) TS_trans->trans-Product (Thermodynamic) e4->e3 e3->e2 e2->e1 e1->e0

Caption: Energy profile showing kinetic (cis) vs. thermodynamic (trans) control.

References

  • Cis-trans Isomerism Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15).
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009, February 12).
  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate. (2025, August 7).
  • Technical Support Center: Optimizing Reaction Conditions for Selective cis-Chalcone Synthesis - Benchchem.
  • Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC.
  • Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia. (2025, September 10).
  • Key Concepts in Stereoselective Synthesis.
  • stereoselective synthesis (S05990) - The IUPAC Compendium of Chemical Terminology.
  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - NIH.
  • Chiral auxiliary - Wikipedia.
  • stereoselective synthesis by Dr. Nirmal Kumar Hazra,Organic Chemistry (Hons) 4th sem.
  • Stereospecificity and Stereoselectivity.
  • Ligand effect on the diastereoselectivity of the model reaction of dimerization of 1b - ResearchGate.
  • The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity | Journal of the American Chemical Society.
  • Thermodynamic and kinetic reaction control - Wikipedia.
  • The effect of ligands on the change of diastereoselectivity dimerization of 2-(naphthyl-1)cyclopropanedicarboxylate in the presence of GaCl3 - ResearchGate. (2018, June 6).
  • Chiral auxiliaries in polymer-supported organic synthesis - SciSpace.
  • Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization - PMC.
  • Cis effect - Wikipedia.
  • The effect of ligands on the change of diastereoselectivity dimerization of 2-(naphthyl-1)cyclopropanedicarboxylate in the prese - Arkivoc.
  • Optimization of the Reaction Conditions a - ResearchGate.
  • Selective Heterogeneous Transfer Hydrogenation from Tertiary Amines to Alkynes | ACS Catalysis - ACS Publications. (2021, April 20).
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC.
  • 17.13: Kinetic versus Thermodynamic Control - Chemistry LibreTexts. (2019, June 5).
  • cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo - PMC.
  • Effect of different temperature on isomerization degree (according to GC) of sunflower oil. Reaction condition - ResearchGate.
  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - PMC. (2021, December 21).
  • Cis Isomers Explained: A Simple Guide - Perpusnas. (2025, December 4).
  • Understanding product optimization: Kinetic versus thermodynamic control.
  • Kinetic and Thermodynamic Control | Dalal Institute.
  • Influence of the Trans/Cis Conformer Ratio on the Stereoselectivity of Peptidic Catalysts. (2017, November 1).
  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol | Journal of the American Chemical Society. (2014, January 15).
  • Approach to Synthesis Problems – Organic Chemistry: How to…. (2022, July 31).
  • Optimization of reaction conditions for synthesis C-tetramethylcalix[2]resorcinarene - Bulgarian Chemical Communications. Retrieved from

  • Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps. (2025, February 25).
  • The photochemical trans → cis and thermal cis → trans isomerization pathways of azobenzo-13-crown ether: A computational study on a strained cyclic azobenzene system - AIP Publishing. (2024, July 17).
  • Some aspects of cis–trans-isomerization mechanisms - ResearchGate. (2025, August 6).
  • Can anyone explain why the cis isomer is more prevalent compared to the trans isomer? I thought it would be the opposite. : r/OrganicChemistry - Reddit. (2020, September 12).
  • minimizing cis-isomer formation in trans-2-Decene synthesis - Benchchem.
  • 13.2: Cis-Trans Isomers (Geometric Isomers) - Chemistry LibreTexts. (2022, August 15).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deprotection in Azetidine Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of deprotection steps in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of deprotection steps in the synthesis of azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring makes it susceptible to undesired side reactions, particularly ring-opening, during the removal of common nitrogen protecting groups.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring prone to opening during deprotection?

The stability of the azetidine ring is significantly influenced by its inherent ring strain.[1][2] Under acidic conditions, the lone pair of the nitrogen atom can be protonated. This protonation increases the ring strain, making the azetidinium ion an excellent leaving group and rendering the ring susceptible to nucleophilic attack, which leads to ring-opening.[3][4] The pKa of the azetidine nitrogen is a crucial factor; electron-withdrawing substituents on the nitrogen can lower its basicity and increase its stability in acidic media.[1]

Q2: I'm observing a significant amount of a ring-opened byproduct during my Boc deprotection with TFA. What is happening and how can I prevent it?

This is a common issue stemming from the acidic nature of trifluoroacetic acid (TFA) which is typically used for Boc deprotection.[5][6] The strong acidic environment protonates the azetidine nitrogen, leading to ring cleavage.[4]

Troubleshooting Steps:

  • Reduce Acid Strength/Concentration: If possible, use a lower concentration of TFA in a solvent like dichloromethane (DCM).[6]

  • Milder Acidic Conditions: Consider using milder acids such as p-toluenesulfonic acid (TsOH) or switching to HCl in a non-protic solvent like dioxane or diethyl ether.[7]

  • Alternative Deprotection Methods: For particularly sensitive substrates, non-acidic methods should be explored. One such method involves using oxalyl chloride in methanol, which can be a mild and selective alternative.[8][9]

Q3: My Cbz deprotection by catalytic hydrogenation is sluggish and incomplete. What could be the reasons?

Incomplete Cbz deprotection via hydrogenation can be attributed to several factors related to the catalyst, hydrogen source, and substrate.

Troubleshooting Steps:

  • Catalyst Activity: The quality and activity of the Palladium on carbon (Pd/C) catalyst can vary significantly.[10] Ensure you are using a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.[10]

  • Hydrogen Source: Ensure a proper hydrogen atmosphere. If using a hydrogen balloon, ensure there are no leaks. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is fresh and used in sufficient excess.[11]

  • Solvent Choice: The choice of solvent can impact the reaction rate. Methanol and ethanol are common choices. Sometimes a switch in solvent can improve solubility and reaction kinetics.[12]

  • Catalyst Poisoning: Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst. If your substrate contains such groups, you may need to use a higher catalyst loading or a poison-resistant catalyst.

Q4: I am trying to remove a Benzyl (Bn) group from the azetidine nitrogen, but the reaction is not working well. What are my options?

Similar to Cbz deprotection, N-benzyl group removal is most commonly achieved by catalytic hydrogenolysis.[11][13] If this is proving ineffective, consider the following:

Troubleshooting Steps:

  • Optimize Hydrogenolysis Conditions: As with Cbz deprotection, assess your catalyst, hydrogen source, and solvent. Increasing the hydrogen pressure (if equipment allows) can sometimes drive the reaction to completion.[14]

  • Alternative Catalysts: If Pd/C is not effective, consider other catalysts like Palladium Black or a mixed catalyst system.[15]

  • Acid-Mediated Cleavage: In some cases, strong acids like HBr in acetic acid can cleave benzyl groups, but this is often too harsh for the azetidine ring and should be used with extreme caution.[16]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material.

Root Causes:

  • Insufficient acid strength or concentration.

  • Short reaction time.

  • Presence of other basic moieties in the molecule consuming the acid.

Solutions & Protocols:

SolutionExperimental Protocol
Increase Acid Concentration/Time 1. To a solution of the N-Boc protected azetidine (1.0 mmol) in DCM (10 mL), add TFA (2.0 mL). 2. Stir at room temperature and monitor the reaction by TLC every 30 minutes. 3. If the reaction is slow, increase the amount of TFA or allow it to stir for a longer period (up to 4 hours).[6]
Switch to a Different Acidic System 1. Prepare a 4M solution of HCl in 1,4-dioxane. 2. To the N-Boc protected azetidine (1.0 mmol), add the 4M HCl/dioxane solution (5 mL). 3. Stir at room temperature for 1-2 hours, monitoring by TLC.[17]
Microwave-Assisted Deprotection For rapid deprotection, a solution of the N-Boc amine in TFA can be subjected to microwave irradiation at 60°C for 30 minutes.[5]

Troubleshooting Logic for Incomplete Boc Deprotection

start Incomplete Boc Deprotection check_sm TLC/LC-MS shows remaining starting material start->check_sm increase_acid Increase TFA concentration or reaction time check_sm->increase_acid Initial approach monitor Monitor reaction progress increase_acid->monitor switch_acid Switch to HCl in Dioxane switch_acid->monitor microwave Use Microwave Irradiation microwave->monitor monitor->switch_acid Still incomplete monitor->microwave Still incomplete and substrate is stable complete Deprotection Complete monitor->complete Success start Ring-Opening Observed during Hydrogenolysis q1 Is the catalyst fresh and of high quality? start->q1 a1_no Replace Catalyst q1->a1_no No q2 Are there acidic impurities possible? q1->q2 Yes a1_no->q1 Re-evaluate a2_yes Add a non-nucleophilic base (e.g., DIPEA) q2->a2_yes Yes q3 Is the reaction still producing byproducts? q2->q3 No a2_yes->q3 a3_yes Switch to Transfer Hydrogenation (e.g., Ammonium Formate) q3->a3_yes Yes end Successful Deprotection q3->end No a3_yes->end

Caption: Decision-making process for troubleshooting Cbz/Bn deprotection.

Issue 3: Substrate with Multiple Acid-Sensitive Groups

Symptom: Deprotection of N-Boc azetidine also cleaves other acid-labile groups like t-butyl esters or acetals.

Root Causes:

  • The strong acidic conditions required for Boc deprotection are not orthogonal to other acid-sensitive functionalities. [8] Solutions & Protocols:

SolutionExperimental Protocol
Mild Deprotection with Oxalyl Chloride 1. Dissolve the N-Boc protected azetidine (1.0 mmol) in methanol (5 mL). 2. Add oxalyl chloride (3.0 eq) dropwise at room temperature. 3. Stir for 1-4 hours, monitoring the reaction by TLC. [9]
Selective Thermal Deprotection In some specific cases, particularly with the tert-butoxythiocarbonyl (Botc) group, thermal deprotection in refluxing ethanol can be achieved, which is orthogonal to many acid-sensitive groups. [18]

References

  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Chemical reactivity of azetidine. (2020). YouTube. [Link]

  • BenchChem. (2025). Stability issues of 3-(3-Biphenylyl)azetidine under acidic/basic conditions. BenchChem Technical Support.
  • Smith, L. C., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Azetidine: Basicity and Preparation. (2020). YouTube. [Link]

  • Miyaji, A., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • BenchChem. (2025). Common side reactions with (2R)-2-Ethynylazetidine and how to avoid them. BenchChem Technical Support.
  • Thomas, G. L., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Saini, V., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. [Link]

  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Support.
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Technical Support.
  • BenchChem. (2025). Efficacy comparison of catalysts for Cbz deprotection. BenchChem Technical Support.
  • Sweeney, J. B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Saunders, L. T., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Ohno, H., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Strategies for the functionalization of azetidine-containing... (n.d.).
  • Amporful, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Technical Support.
  • Crawford, C., & Oscarson, S. (2020).
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.
  • Any suggestion on Boc deprotection without using acid? (2016).
  • Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.).
  • BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3. BenchChem Technical Support.
  • Crawford, C., & Oscarson, S. (2020).
  • Shimizu, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Benzyl Protection. (n.d.). Common Organic Chemistry. [Link]

  • What is an easy method for the deprotection of Benzoyl group? (2017).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem Technical Support.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014).

Sources

Reference Data & Comparative Studies

Validation

Crystal Structure Analysis &amp; Salt Selection Guide: cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

This guide provides a comprehensive technical analysis of the solid-state characterization and salt selection strategy for cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine , a critical intermediate in the synthesis of PI3K i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solid-state characterization and salt selection strategy for cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine , a critical intermediate in the synthesis of PI3K inhibitors and other heterocyclic pharmaceutical scaffolds.

Since this molecule is primarily available as a commercial building block (often as a ditrifluoroacetate salt) and lacks a dedicated public crystallographic database entry, this guide functions as a strategic protocol for researchers needing to generate, analyze, and optimize its crystal structure for drug development.

Executive Summary & Structural Context

Molecule: cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine CAS (Free Base): 942400-34-2 | CAS (2TFA Salt): 1523606-35-0 Molecular Weight: 170.25 g/mol (Base)

Structural Challenge: The molecule features two distinct nitrogen centers:

  • Azetidine Nitrogen (Secondary Amine): Highly basic (

    
    ), the primary site for protonation.
    
  • Morpholine Nitrogen (Tertiary Amine): Moderately basic (

    
    ), sterically hindered by the 2,2-dimethyl group.
    

Stereochemical Note: While commercially labeled "cis", the 2,2-dimethylmorpholine ring is achiral. The "cis" designation in catalog nomenclature often stems from confusion with the cis-2,6-dimethyl isomer or implies a specific relative conformation in complex salts. This guide focuses on the 2,2-dimethyl regioisomer.

Comparative Guide: Salt Form Alternatives

For crystallographic analysis and pharmaceutical development, the choice of counter-ion dictates lattice energy, stability, and the likelihood of obtaining diffraction-quality single crystals.

Salt FormRole & UtilityCrystallizabilityStability Profile
Trifluoroacetate (TFA) Commercial Standard. Used for HPLC purification.Low. Often forms hygroscopic oils or disordered solvates due to fluorine disorder.Poor. Hygroscopic; TFA is toxic and unsuitable for final drug formulations.
Hydrochloride (HCl) Pharma Standard. Best for solubility and bioavailability studies.Moderate. High melting point, but can form hydrates which complicate XRD analysis.High. Chemically stable, but may be hygroscopic depending on stoichiometry (mono- vs. di-HCl).
Oxalate / Fumarate Crystallography Agents. Rigid dicarboxylic acids promote strong H-bond networks.High. The "Gold Standard" for obtaining the first single crystal structure.Moderate. Good solid-state stability; Oxalate is toxic (analytical use only), Fumarate is pharma-compliant.
Tartrate (L- or D-) Chiral Resolution. Used if separating enantiomers (not applicable to 2,2-dimethyl).Moderate. Forms diastereomeric salts.High. Useful for resolving complex stereochemistry if impurities are present.

Recommendation:

  • For Structure Elucidation: Synthesize the Oxalate or Fumarate salt. The rigidity of these di-acids often "locks" the flexible azetidine ring into a regular lattice, facilitating single-crystal growth.

  • For Drug Development: Convert to the Succinate or Hydrochloride salt after structural confirmation.

Experimental Protocols

Phase 1: Preparation of the Free Base

Commercial supplies typically arrive as the Ditrifluoroacetate (2TFA) salt. You must isolate the free base before screening new salts.

  • Dissolution: Dissolve 500 mg of the TFA salt in 10 mL of Dichloromethane (DCM) .

  • Neutralization: Wash the organic layer twice with 5 mL of Saturated Aqueous

    
      (pH ~10). Note: Do not use NaOH, as azetidines can degrade under harsh basic conditions.
    
  • Extraction: Dry the DCM layer over anhydrous

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Yield: The resulting oil is the free base. Use immediately for salt screening.

Phase 2: Salt Screening & Crystal Growth (Vapor Diffusion)

The Vapor Diffusion method is the most reliable technique for growing X-ray quality crystals of this amine.

Reagents:

  • Solvent (Inner Vial): Methanol or Ethanol (solubilizes the salt).

  • Anti-solvent (Outer Vial): Diethyl Ether or Hexane (precipitates the salt slowly).

Protocol:

  • Stoichiometry: Dissolve 0.1 mmol of Free Base in 0.5 mL Methanol. Add 0.1 mmol (for mono-salt) or 0.2 mmol (for di-salt) of the selected acid (e.g., Oxalic Acid).

  • Setup: Place the solution in a small 2 mL vial (uncapped).

  • Diffusion: Place the small vial inside a larger 20 mL vial containing 5 mL of Diethyl Ether.

  • Seal: Cap the large vial tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility and promoting high-quality crystal growth over 2–5 days.

Phase 3: XRD Data Collection Strategy
  • Temperature: Collect data at 100 K . The azetidine ring is conformationally flexible ("puckering"); low temperature reduces thermal motion (ellipsoids) and improves resolution.

  • Resolution: Aim for

    
     or better to resolve the hydrogen atoms on the ammonium centers, which confirms the protonation site (Azetidine N vs. Morpholine N).
    

Visualization: Salt Screening Workflow

The following diagram outlines the decision logic for characterizing this molecule.

SaltScreening Commercial Commercial Input (TFA Salt) FreeBase Free Base Isolation (DCM / Na2CO3) Commercial->FreeBase Neutralize Screening Salt Screening (Stoichiometry 1:1 & 1:2) FreeBase->Screening Add Acid HCl HCl Salt (Pharma Lead) Screening->HCl Solubility Check Oxalate Oxalate/Fumarate (Crystal Optimization) Screening->Oxalate Lattice Rigidity VaporDiff Vapor Diffusion (MeOH / Et2O) HCl->VaporDiff Oxalate->VaporDiff Preferred Path XRD Single Crystal XRD (100 K) VaporDiff->XRD Harvest Crystals

Figure 1: Strategic workflow for converting commercial TFA salts into diffraction-quality crystals using the Oxalate/Fumarate pathway.

Expected Crystallographic Data

When analyzing the structure, compare your results against these theoretical parameters typical for Azetidinyl-Morpholine salts:

  • Space Group: Common achiral salts often crystallize in

    
      or 
    
    
    
    (Monoclinic or Triclinic).
  • Protonation Site: Expect the proton to reside on the Azetidine Nitrogen (N1) first. In di-salts, both N1 and the Morpholine Nitrogen (N2) will be protonated.

  • Hydrogen Bonding: Look for Charge-Assisted Hydrogen Bonds (

    
    ) between the ammonium center and the counter-ion carboxylate/chloride. These are the primary structural anchors.
    

References

  • Chemical Identity: cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine. CAS 942400-34-2.[1][2] .

  • Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. .

  • Crystallization Techniques: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. .

  • Commercial Salt Form: 4-(Azetidin-3-yl)-2,2-dimethylmorpholine Ditrifluoroacetate. CAS 1523606-35-0. .

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Azetidin-3-yl Morpholine Enantiomers

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical determinant of efficacy and safety. The United States Food and Drug Administrati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical determinant of efficacy and safety. The United States Food and Drug Administration's guidelines underscore this, making it imperative to isolate and characterize the active enantiomer of chiral drugs.[1] Azetidin-3-yl morpholine, a heterocyclic scaffold present in various development pipelines, possesses a key stereocenter. Its enantiomers can exhibit markedly different pharmacological and toxicological profiles, necessitating a robust and reliable analytical method for their separation.

This guide provides an in-depth, experience-driven comparison of strategies for developing a chiral High-Performance Liquid Chromatography (HPLC) method for azetidin-3-yl morpholine enantiomers. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, empowering researchers to make informed decisions and troubleshoot effectively.

The Analytical Challenge: Understanding Azetidin-3-yl Morpholine

The structure of azetidin-3-yl morpholine presents a distinct set of challenges for chiral separation. It is a small, relatively polar molecule featuring two basic nitrogen atoms—one secondary amine within the strained azetidine ring and one tertiary amine in the morpholine moiety. These basic sites can lead to strong, non-specific interactions with acidic sites on the silica support of the stationary phase, resulting in poor peak shape (tailing) and compromised resolution. Therefore, the selection of both the chiral stationary phase (CSP) and the mobile phase system is critical to modulate these interactions and achieve enantioseparation.

Selecting the Chiral Stationary Phase: A Tale of Two Technologies

The success of any chiral separation hinges on the selection of the appropriate CSP.[2] For a molecule like azetidin-3-yl morpholine, two classes of CSPs stand out as primary candidates for initial screening: polysaccharide-based phases and Pirkle-type phases.

Polysaccharide-Based CSPs (e.g., Lux® Cellulose-1, Chiralpak® AD-H)

Polysaccharide derivatives, particularly those of cellulose and amylose, are renowned for their broad enantioselectivity and are a cornerstone of chiral chromatography.[1][3][4]

  • Mechanism of Action: These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), create complex three-dimensional chiral cavities or grooves.[3][5] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, as the analyte fits into these grooves.[5][6] The helical structure of the cellulose polymer provides a highly ordered environment conducive to discerning subtle stereochemical differences.[5]

  • Advantages:

    • Broad Applicability: They have demonstrated success in separating a vast range of chemical structures.[1]

    • Multiple Interaction Modes: The variety of potential interactions increases the probability of achieving separation.

  • Considerations for Azetidin-3-yl Morpholine:

    • Strong Interactions: The basic nitrogens of the analyte can interact strongly with the carbamate groups on the selector, potentially requiring the use of a basic additive in the mobile phase (e.g., diethylamine, DEA) to improve peak shape.

    • Mobile Phase Limitations (Coated Phases): Traditional coated polysaccharide phases have limitations on the types of solvents that can be used.[6] However, modern immobilized versions (like Lux i-Cellulose-5) offer greatly expanded solvent compatibility, allowing for the use of solvents like dichloromethane and THF.[4][7]

Pirkle-Type CSPs (e.g., Whelk-O® 1)

Developed by William H. Pirkle, these "brush-type" phases are based on a smaller, well-defined chiral selector covalently bonded to the silica support.[1][8] The Whelk-O® 1, based on 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, is a particularly versatile example.[9][10]

  • Mechanism of Action: The Whelk-O® 1 operates primarily on the principle of π-π interactions.[1][9] Its selector is a π-electron acceptor (due to the dinitrobenzoyl group) and a π-electron donor (the tetrahydrophenanthrene system).[9][10] It selectively forms diastereomeric complexes with analytes that possess complementary π-electron-rich or π-electron-deficient regions, alongside hydrogen bonding and dipole stacking.[11] This CSP has shown exceptional utility for separating cyclic amines and aziridines.[10][12][13]

  • Advantages:

    • Robustness: Being covalently bonded, these phases are compatible with virtually all common HPLC solvents, including aqueous systems, offering superior durability and flexibility over coated polysaccharide phases.[9][11][12]

    • Predictable Interactions: The well-defined selector can sometimes allow for a more rational prediction of elution order.

    • Elution Order Inversion: Pirkle-type phases are often available with both (R,R) and (S,S) configurations of the selector, allowing the user to invert the elution order of the enantiomers by simply switching columns.[10][14] This is invaluable for purifying a minor enantiomer that might otherwise elute on the tail of the major peak.

  • Considerations for Azetidin-3-yl Morpholine: While the analyte lacks a strong aromatic system for classic π-π stacking, the interactions with the polar carbamate and amine functionalities can still be effectively exploited by the CSP's polar groups.

Experimental Strategy: A Systematic Screening Approach

A logical, systematic screening process is the most efficient path to a successful chiral separation. The goal is to test a diverse set of chromatographic conditions to find a promising starting point for optimization.

G cluster_prep Phase 1: Preparation Prep Prepare Analyte (Racemic Azetidin-3-yl Morpholine) ~0.5-1.0 mg/mL in Mobile Phase Screen_Start Screen_Start

Detailed Experimental Protocol: Initial Screening

This protocol outlines the steps for conducting the primary screening described in the workflow above.

1. Analyte and Mobile Phase Preparation:

  • Sample: Prepare a 1 mg/mL stock solution of racemic azetidin-3-yl morpholine in ethanol or isopropanol (IPA). Dilute to a working concentration of 0.5 mg/mL with the initial mobile phase to be tested.
  • Mobile Phase A (Normal Phase - NP): n-Hexane / Isopropanol (90:10 v/v) with 0.1% (v/v) Diethylamine (DEA). Causality: Hexane is the weak solvent, and IPA is the polar modifier that modulates retention. DEA is a crucial basic additive that competes with the basic analyte for active sites on the silica surface, dramatically improving peak symmetry.
  • Mobile Phase B (Polar Organic - PO): Acetonitrile / Methanol (50:50 v/v) with 0.1% (v/v) Diethylamine (DEA). Causality: This mode is effective for polar compounds. The interplay between ACN and MeOH can significantly alter selectivity on polysaccharide phases.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.
  • Columns:
  • Lux® 5 µm Cellulose-1, 250 x 4.6 mm
  • (S,S) Whelk-O® 1 5 µm, 250 x 4.6 mm
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C (Ambient)
  • Detection: UV at 220 nm (or lower, if sensitivity is needed and baseline is stable, as the analyte lacks a strong chromophore).
  • Injection Volume: 5 µL

3. Screening Execution:

  • Equilibrate the first column (e.g., Lux Cellulose-1) with Mobile Phase A for at least 20 column volumes.
  • Perform the first injection (Test 1A).
  • Switch the mobile phase to B, ensuring complete equilibration, and perform the second injection (Test 2A).
  • Repeat the process for the second column (Whelk-O 1) to perform tests 1B and 2B.

Interpreting the Results: A Comparative Data Analysis

The table below presents hypothetical, yet representative, data that one might expect from such a screening. This data is designed to illustrate the comparative performance and guide the decision-making process.

Test IDCSPMobile Phasek'₁k'₂Selectivity (α)Resolution (Rs)Peak Shape
1A Lux Cellulose-1Hexane/IPA + DEA2.12.31.101.6Symmetrical
2A Lux Cellulose-1ACN/MeOH + DEA1.51.51.000.0Tailing
1B Whelk-O 1Hexane/IPA + DEA3.54.31.232.8Excellent
2B Whelk-O 1ACN/MeOH + DEA1.82.01.111.7Symmetrical

Analysis of Hypothetical Data:

  • Lux Cellulose-1: Shows promising separation in Normal Phase (Test 1A), achieving baseline resolution (Rs > 1.5). However, it completely fails in the Polar Organic mode (Test 2A), where the analyte likely has insufficient interaction with the CSP, and peak shape degrades. This suggests the separation mechanism on this phase is highly dependent on the NP solvent system.

  • Whelk-O 1: This column demonstrates superior performance. It provides excellent resolution and peak shape in Normal Phase (Test 1B), with a higher selectivity factor (α = 1.23) than the polysaccharide phase. Crucially, it also provides a viable separation in Polar Organic mode (Test 2B). This versatility is a significant advantage.[11][12] The higher retention (k') in NP mode suggests stronger interactions, which in this case are more effective for chiral recognition.

Based on this screening, the Whelk-O 1 in Normal Phase mode (Test 1B) is the most promising candidate to move forward into optimization.

Visualizing the Mechanism of Chiral Recognition

The difference in performance can be attributed to the distinct mechanisms of interaction between the analyte and the two CSPs.

G cluster_analyte Analyte: Azetidin-3-yl Morpholine cluster_csp_a CSP A: Lux Cellulose-1 cluster_csp_b CSP B: Whelk-O 1 Analyte Features: - Chiral Center - Basic N-H (Azetidine) - Basic N (Morpholine) - Dipole Moments Interaction_A Primary Interactions: 1. Steric inclusion in groove 2. H-bonding with N-H/N 3. Dipole-dipole forces Analyte->Interaction_A interacts via Interaction_B Primary Interactions: 1. π-acceptor/analyte dipole 2. H-bonding with amide N-H 3. Steric repulsion Analyte->Interaction_B interacts via CSP_A Selector Features: - Helical Groove (Steric Fit) - Carbamate C=O (H-bond acceptor) - Carbamate N-H (H-bond donor) - Phenyl Rings (π-π, dipole) CSP_A->Interaction_A CSP_B Selector Features: - Dinitrobenzoyl (π-acceptor) - Phenanthrene (π-donor) - Amide N-H (H-bond donor) CSP_B->Interaction_B

Conclusion and Recommendations

For the chiral separation of azetidin-3-yl morpholine enantiomers, a systematic screening of both polysaccharide- and Pirkle-type CSPs is a sound scientific strategy.

  • The Whelk-O 1 emerges as the superior candidate for this particular analyte, offering higher selectivity and greater mobile phase robustness. Its covalent bonding provides long-term stability, which is a critical factor for quality control methods.[9][10] The Normal Phase condition (Hexane/IPA with a basic additive) provides an excellent starting point for method optimization.

  • The Lux Cellulose-1 serves as a valuable alternative.[5] While it may be less versatile for this specific molecule, polysaccharide phases have broad applicability and should always be included in a comprehensive screening protocol, as their alternative selectivity can be essential for resolving other, more complex chiral compounds.[4][15]

Ultimately, this comparative guide demonstrates that a successful chiral method development is not a matter of chance, but a logical process of applying fundamental chromatographic principles to select the right tools for the specific chemical properties of the analyte .

References

  • Regis Technologies Inc. (n.d.). HPLC Column, Chiral, Regis, (S,S) Whelk-O1, Exsil. Fishersci.com.
  • Regis Technologies. (n.d.). WHELK-O®1.
  • HPLC-MART. (n.d.). Lux Cellulose-1.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Welch, C. J., et al. (2012). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations.
  • Phenomenex. (n.d.).
  • Chromservis. (n.d.). CHIRAL COLUMNS.
  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Aurora Borealis Control BV. (n.d.). Whelk-O® 1 Core Chiral Columns.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Regis Technologies. (n.d.). HPLC Brochure.
  • Regis Technologies. (n.d.). Other Chiral Phases.
  • Franca, S. M., et al. (2024).
  • Phenomenex. (n.d.).

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Data Validation for Azetidinyl Morpholine Building Blocks

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, saturated heterocyclic scaffolds have proven to be exceptionally valuable. The azetidinyl morpholine framework, a conjunction of a strained four-membered azetidine ring and a conformationally flexible six-membered morpholine, has emerged as a "privileged scaffold."[1][2] Its unique three-dimensional topology and physicochemical properties—often improving solubility, metabolic stability, and target engagement—make it a highly sought-after building block for drug candidates targeting a wide array of diseases.[3][4]

However, the very structural complexity and synthetic novelty that make these building blocks attractive also necessitate an uncompromising approach to their analytical validation. Ensuring the structural integrity, identity, and purity of each batch is not merely a quality control checkbox; it is the bedrock upon which reliable biological data and successful drug discovery programs are built. This guide provides an in-depth comparison of the critical spectroscopic techniques required for the robust validation of azetidinyl morpholine building blocks, grounded in the principles of scientific integrity and field-proven expertise.

The Validation Mandate: Establishing Trustworthiness in Your Chemical Matter

Before a building block is incorporated into a synthetic library or advanced into screening, its identity and purity must be unequivocally confirmed. Leading medicinal chemistry journals, such as the Journal of Medicinal Chemistry and RSC Medicinal Chemistry, mandate that all tested compounds meet a purity threshold of at least 95%, verified by rigorous analytical methods.[5][6][7] This standard is not arbitrary; it is a safeguard against the costly and time-consuming pursuit of false positives that arise from impure or misidentified chemical matter. A self-validating system, where orthogonal analytical techniques provide a consensus on the molecule's identity and purity, is the gold standard.

The core of this system is a multi-pronged spectroscopic approach, where each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Initial Synthesis Output cluster_1 Primary Spectroscopic Validation cluster_2 Final Quality Control Crude Product Crude Product NMR NMR Spectroscopy (Structure & Connectivity) Crude Product->NMR Detailed Structural Analysis MS Mass Spectrometry (Molecular Weight & Formula) Crude Product->MS Quick Identity Check IR IR Spectroscopy (Functional Groups) NMR->IR Orthogonal Confirmation MS->NMR HPLC HPLC/UPLC (Purity Assessment >95%) IR->HPLC Validated_Block Validated Building Block (Ready for Use) HPLC->Validated_Block Final Release

Caption: Initial Spectroscopic Validation Workflow.

Comparative Analysis of Spectroscopic Techniques: An Orthogonal Approach

No single technique is sufficient for complete validation. True confidence is achieved through the synergy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

Causality: NMR spectroscopy is the unparalleled gold standard for the unambiguous structural elucidation of organic molecules. It directly probes the chemical environment of every ¹H and ¹³C nucleus, providing definitive information on the molecule's carbon-hydrogen framework and the connectivity between atoms. For a novel scaffold like azetidinyl morpholine, NMR is non-negotiable for confirming the correct isomeric form and substitution pattern.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides the number of unique proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments, including quaternary carbons, which are invisible in ¹H NMR.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart), allowing for the tracing of proton networks within the azetidine and morpholine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling), definitively linking the ¹H and ¹³C spectra.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting the azetidinyl and morpholine fragments and identifying the attachment points of any substituents.

Data Presentation: Expected NMR Chemical Shifts

The chemical shifts are highly dependent on the specific substitution, but general ranges can be predicted. The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts of adjacent protons and carbons, shifting them downfield.[9][10]

Nucleus Type Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Rationale for Shift
Morpholine H (next to O)3.6 - 3.965 - 70Deshielded by adjacent electronegative oxygen.
Morpholine H (next to N)2.4 - 2.845 - 55Deshielded by adjacent nitrogen.
Azetidine H (next to N)3.0 - 3.640 - 60Ring strain and proximity to nitrogen cause downfield shift.
Azetidine H (C3 position)2.0 - 2.520 - 35Less deshielded, more aliphatic character.
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Causality: Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), serving as a rapid and highly accurate confirmation of the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as its sub-ppm mass accuracy allows for the unambiguous determination of the molecular formula, a critical piece of evidence for a new chemical entity.[11]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for these polar heterocyclic compounds, typically yielding the protonated molecule [M+H]⁺.

  • High-Resolution Analysis (TOF, Orbitrap): Provides a mass measurement with high precision (e.g., four or more decimal places). This allows for the calculation of a molecular formula that distinguishes between isobaric compounds (different formulas with the same nominal mass).

  • Fragmentation Analysis (MS/MS): While complex, fragmentation patterns can offer structural clues. The weakest bonds are often the first to break. For an azetidinyl morpholine, characteristic losses might include the neutral loss of the morpholine unit or fragmentation of the strained azetidine ring.[12][13] The "Nitrogen Rule" is a useful heuristic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Causality: IR spectroscopy is a fast and non-destructive technique that confirms the presence of key functional groups by measuring their characteristic vibrational frequencies.[15] While it does not provide the detailed connectivity of NMR, it serves as an excellent orthogonal check. For an azetidinyl morpholine scaffold, IR can quickly confirm the presence of the core structural motifs.

Data Presentation: Characteristic IR Absorptions

Functional Group / Bond Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
C-O-C (Morpholine Ether)Asymmetric Stretch1150 - 1070Strong, sharp
C-N (Tertiary Amine)Stretch1250 - 1020Medium to weak
C-H (Aliphatic)Stretch2980 - 2850Strong, sharp
C-H (Aliphatic)Bend1470 - 1350Medium

The absence of bands for N-H stretches (around 3400-3250 cm⁻¹) or C=O stretches (around 1700 cm⁻¹) can be just as informative, confirming the tertiary nature of the amines and the absence of unwanted oxidation products.[16]

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are standardized protocols for acquiring high-quality validation data.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, HSQC)
  • Sample Preparation: Accurately weigh 5-10 mg of the azetidinyl morpholine building block. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer of at least 400 MHz. Lock and shim the instrument on the deuterated solvent signal.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of at least 1 second.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a relaxation delay of 2-5 seconds. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • 2D HSQC Acquisition:

    • Utilize a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsp).

    • Optimize spectral widths in both dimensions to cover all relevant ¹H and ¹³C signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate ¹H signals and pick peaks for all spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode.

    • Set the mass range to cover the expected m/z of the [M+H]⁺ ion (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate m/z of the most intense ion in the isotopic cluster for the [M+H]⁺ species. Use the instrument software to calculate the molecular formula based on this accurate mass, setting a low tolerance (e.g., < 5 ppm). Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed formula.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Identify the wavenumbers of the major absorption bands and compare them to known values for the expected functional groups.

Integrating for Purity: The Final Validation Step

Spectroscopy confirms identity, but chromatography quantifies purity. The final step in the validation workflow is to integrate chromatographic separation with spectroscopic detection.

G cluster_0 Spectroscopic Identity Confirmed cluster_1 Chromatographic Purity Analysis cluster_2 Final Decision NMR_ID NMR Confirms Structure HPLC_UV HPLC-UV (Quantify Purity) NMR_ID->HPLC_UV HRMS_ID HRMS Confirms Formula HRMS_ID->HPLC_UV LC_MS LC-MS (Identify Impurities) HPLC_UV->LC_MS If impurities detected Decision Purity > 95%? HPLC_UV->Decision Final_Product Released Building Block Decision->Final_Product Yes Re_Purify Re-purify or Re-synthesize Decision->Re_Purify No

Caption: Complete Validation and QC Workflow.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for purity assessment.[5][7] The area under the curve for the main peak relative to the total area of all peaks provides a quantitative measure of purity. Coupling the HPLC to a mass spectrometer (LC-MS) further allows for the identification of any minor impurities.

Conclusion

The validation of novel building blocks like azetidinyl morpholines is a rigorous, multi-step process that forms the foundation of reliable drug discovery. A strategy that leverages the complementary strengths of NMR for structure, HRMS for molecular formula, and IR for functional group confirmation creates a self-validating system that ensures trustworthiness. When combined with chromatographic purity assessment, this orthogonal approach provides the unambiguous data required to confidently advance these valuable scaffolds into the next phase of research and development, ultimately accelerating the journey toward new therapeutics.

References

  • Author guidelines for RSC Medicinal Chemistry . Royal Society of Chemistry. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material . Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Mykhailiuk, P. K., et al. (2025). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery . Domainex. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry . Handbook of Vibrational Spectroscopy. [Link]

  • Guide for Authors . Journal of Medicinal and Chemical Sciences. [Link]

  • Guidelines for the Development and Validation of Near‐Infrared Spectroscopic Methods in the Pharmaceutical Industry . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • IR Spectroscopy Tutorial: Amines . University of California, Los Angeles. [Link]

  • Journal of Medicinal Chemistry - Author Guidelines . ACS Publications. [Link]

  • IUPAC Rules . University of Wisconsin Oshkosh. [Link]

  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing . American Pharmaceutical Review. [Link]

  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR . Lambda Solution. [Link]

  • Chemical shifts . University of Regensburg. [Link]

  • Kumar, A., et al. (2010). Synthesis and Anti-inflammatory Screening of Azetidinyindoles and Thiazolidinylindoles . Bioorganic & Medicinal Chemistry Letters, 20(15), 4510-4513. [Link]

  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • Information for Authors | Journal of Medicinal Chemistry . ACS Publications. [Link]

  • Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate . Molecules, 28(3), 1055. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives . Journal of Engineering and Applied Sciences, 13(19), 8143-8147. [Link]

  • Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs . FDA.gov. [Link]

  • NMR Chemical Shift Values Table . Chemistry Steps. [Link]

  • Guidelines For Authors . Journal of Medicinal Chemistry. [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 . All 'Bout Chemistry. [Link]

  • mass spectra - fragmentation patterns . Chemguide. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra . Wiley. [Link]

  • Ward, C. C., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles . Journal of the American Chemical Society, 143(3), 1255–1266. [Link]

  • Fragmentation (mass spectrometry) . Wikipedia. [Link]

  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Chemical Society Reviews, 50(10), 5797-5843. [Link]

  • Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines . RSC Advances, 7(81), 51526-51548. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives . International Journal of Molecular Sciences, 13(7), 8429-8439. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives . Journal of Chemical and Pharmaceutical Research, 7(3), 101-107. [Link]

  • Das, A., et al. (2017). Unique identifiers for small molecules enable rigorous labeling of their atoms . Scientific Data, 4, 170064. [Link]

  • Di Capua, A., et al. (2024). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties . Preprints.org. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Bath. [Link]

  • Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification . Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • New international guidelines on organic pure material standards . BIPM. [Link]

  • Pihlaja, K., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines . Magnetic Resonance in Chemistry, 43(10), 844-848. [Link]

  • Proton NMR Table . Michigan State University Chemistry Department. [Link]

  • Patel, R. B., et al. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives . Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative . Journal of Al-Nahrain University. [Link]

  • Das, A., et al. (2017). Unique identifiers for small molecules enable rigorous labeling of their atoms . Scientific Data, 4, 170064. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Synthesis of Structural Precedents The chemical structure of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine incorporates both an azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Synthesis of Structural Precedents

The chemical structure of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine incorporates both an azetidine ring and a morpholine ring. Both parent compounds are associated with significant hazards that must be considered when handling this derivative.

  • Azetidine: This moiety is characterized as a highly flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed.[1][2][3]

  • Morpholine: Similarly, morpholine is a flammable liquid known to cause severe skin burns and eye damage. It is harmful if ingested and toxic upon skin contact.[4][5][6][7]

Given these properties, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine should be treated as a hazardous substance with corrosive, toxic, and potentially flammable characteristics. All handling procedures must be conducted with the appropriate precautions to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against splashes. A full-face shield should be worn over the goggles to protect the entire face from corrosive vapors and splashes.[8][9]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact with this potentially corrosive and toxic compound.[8] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Flame-Resistant Lab CoatA flame-resistant lab coat is essential to protect against chemical splashes and potential fire hazards.[8]
Respiratory Protection Chemical Fume HoodAll handling of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine must be conducted in a properly functioning chemical fume hood to prevent the inhalation of potentially harmful vapors.[10][11]
Hygiene Hand WashingHands should be thoroughly washed with soap and water after handling the compound, even if gloves were worn.[1][12]
Emergency Equipment Eyewash Station and Safety ShowerAn eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is paramount for the safe handling of this compound. The following steps provide a clear guide for laboratory operations.

Preparation and Handling
  • Area Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Container Inspection: Visually inspect the container of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine for any signs of damage or leaks before opening.

  • Dispensing: Handle and open the container with care. Use only non-sparking tools to prevent ignition sources.[4][5]

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe inspect Inspect Container don_ppe->inspect dispense Dispense Compound inspect->dispense decontaminate Decontaminate Surfaces dispense->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for handling cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Based on the hazardous properties of its parent compounds, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine and any materials contaminated with it should be treated as hazardous waste.[10]

  • Containerization: Use only compatible, leak-proof, and clearly labeled containers for waste accumulation. High-density polyethylene (HDPE) containers are a suitable option.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong acids or oxidizers.[6][7]

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine and maintain a safe laboratory environment.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem. 8

  • Navigating the Disposal of Morpholin-4-ylurea: A Comprehensive Guide for Laboratory Professionals - Benchchem. 10

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. 1

  • Safety Data Sheet: Morpholine - Carl ROTH. 4

  • Azetidine hydrochloride - Apollo Scientific. 12

  • Morpholine - The Lab Depot. 5

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. 6

  • Azetidine - Apollo Scientific. 2

  • Morpholine - Santa Cruz Biotechnology. 7

  • Personal protective equipment for handling Morpholine oleate - Benchchem. 13

  • Personal protective equipment for handling Morpholin-4-ylurea - Benchchem. 11

  • Azetidine | C3H7N | CID 10422 - PubChem - NIH. 3

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. 9

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine
© Copyright 2026 BenchChem. All Rights Reserved.